molecular formula C8H8FNO2 B152275 (R)-4-Fluorophenylglycine CAS No. 93939-74-3

(R)-4-Fluorophenylglycine

Numéro de catalogue: B152275
Numéro CAS: 93939-74-3
Poids moléculaire: 169.15 g/mol
Clé InChI: JKFYKCYQEWQPTM-SSDOTTSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-4-Fluorophenylglycine, also known as this compound, is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-amino-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFYKCYQEWQPTM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00917028
Record name Amino(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00917028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93939-74-3
Record name D-(-)-4-Fluorophenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93939-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorophenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093939743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00917028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-fluorophenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-4-Fluorophenylglycine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (R)-4-Fluorophenylglycine: Chemical Properties and Structure

For researchers, scientists, and drug development professionals, a comprehensive understanding of chiral building blocks is paramount for the successful design and synthesis of novel therapeutics. This compound, a non-proteinogenic amino acid, serves as a critical chiral intermediate. This guide provides a detailed overview of its chemical properties, structure, and relevant experimental methodologies.

Core Chemical Properties

This compound is a synthetic amino acid derivative of glycine.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name (2R)-2-amino-2-(4-fluorophenyl)acetic acid
Synonyms (R)-2-Amino-2-(4-fluorophenyl)acetic acid
CAS Number 93939-74-3[1]
Molecular Formula C₈H₈FNO₂[1][2]
Molecular Weight 169.16 g/mol [1]
Appearance White to off-white solid/crystalline powder[2]
Melting Point ≥300 °C (for the racemate and S-enantiomer, and likely for the R-enantiomer)[3][4]
Solubility Soluble in polar solvents such as water and alcohols.[2] Also soluble in 1M HCl.[4][5]
pKa (Predicted) 1.90 ± 0.10[4]

Structural Information

The defining feature of this compound is its chiral center at the alpha-carbon, conferring the (R)-stereochemistry. The molecule consists of a central glycine backbone with a p-fluorophenyl substituent.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve this compound in Mobile Phase inject Inject Sample prep->inject separate Separation on Chiral Column inject->separate detect UV Detection separate->detect analyze Determine Retention Times and Peak Areas detect->analyze calculate Calculate Enantiomeric Purity (% ee) analyze->calculate

References

A Comprehensive Technical Guide to (R)-4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of (R)-4-Fluorophenylglycine, a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). This document outlines its chemical identity, physicochemical properties, synthesis and resolution protocols, and its role in drug development.

Core Data Summary

PropertyValueReference
CAS Number 93939-74-3[1][2]
Molecular Formula C₈H₈FNO₂[1][2]
Molecular Weight 169.16 g/mol [1][2]
Appearance White to off-white crystalline powder[2][3]
Melting Point ≥300 °C[2][3]
Optical Rotation [α]20/D -138 ± 2°, c = 1% in 1 M HCl[2]
pKa (Predicted) 1.90 ± 0.10[2][3]
Solubility Soluble in 1M HCl[3]

Synonyms

Common synonyms for this compound include:

  • (R)-2-Amino-2-(4-fluorophenyl)acetic acid[2]

  • D-4-Fluorophenylglycine[4]

  • H-D-Phg(4-F)-OH[2]

  • 4-Fluoro-D-phenylglycine[2]

  • (-)-4-Fluoro-D-phenylglycine[2]

Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic DL-4-Fluorophenylglycine (Strecker Synthesis)

The Strecker synthesis is a well-established method for producing racemic α-amino acids from aldehydes.[5][6]

Workflow for Strecker Synthesis

G A 4-Fluorobenzaldehyde C α-Aminonitrile Intermediate A->C + B Ammonia & Cyanide Source (e.g., NH4Cl, NaCN) B->C + E DL-4-Fluorophenylglycine (Racemic Mixture) C->E D Acid Hydrolysis D->E

Caption: General workflow for the Strecker synthesis of racemic 4-Fluorophenylglycine.

Methodology:

  • Imine Formation: 4-Fluorobenzaldehyde is reacted with ammonia (often from an ammonium salt like ammonium chloride) to form an imine.[5][6]

  • Cyanide Addition: A cyanide source, such as sodium cyanide, is added to the imine, which undergoes nucleophilic attack to form an α-aminonitrile.[5][6]

  • Hydrolysis: The resulting α-aminonitrile is then hydrolyzed under acidic conditions to yield the racemic mixture of DL-4-Fluorophenylglycine.[5][7]

Enzymatic Kinetic Resolution of DL-4-Fluorophenylglycine

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. This process typically involves the N-acetylation of the racemic amino acid followed by enantioselective hydrolysis catalyzed by an enzyme such as penicillin acylase.

Workflow for Enzymatic Resolution

G A DL-4-Fluorophenylglycine C N-Acetyl-DL-4-Fluorophenylglycine A->C B N-Acetylation B->C E Mixture: (R)-N-Acetyl-4-Fluorophenylglycine & (S)-4-Fluorophenylglycine C->E D Enzymatic Hydrolysis (e.g., Penicillin Acylase) D->E F Separation E->F G (R)-N-Acetyl-4-Fluorophenylglycine F->G I This compound G->I H Acid Hydrolysis H->I

Caption: General workflow for the enzymatic resolution of DL-4-Fluorophenylglycine.

Methodology:

  • N-Acetylation: The racemic DL-4-Fluorophenylglycine is first N-acetylated, typically using acetic anhydride.

  • Enzymatic Hydrolysis: The resulting N-acetyl-DL-4-fluorophenylglycine is then subjected to enzymatic hydrolysis. The enzyme, for instance, penicillin acylase, selectively hydrolyzes the N-acyl group from the (S)-enantiomer, leaving the N-acetylated (R)-enantiomer intact.

  • Separation: The mixture of the free (S)-amino acid and the N-acetylated (R)-amino acid can be separated based on differences in their solubility at a specific pH.

  • Hydrolysis of (R)-enantiomer: The isolated N-acetyl-(R)-4-fluorophenylglycine is then hydrolyzed under acidic conditions to yield the final product, this compound.

Applications in Drug Development

This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. The fluorine substitution can enhance the binding affinity and metabolic stability of the final drug molecule.

While a specific signaling pathway directly modulated by this compound itself is not prominently documented, its incorporation into drugs like Sitagliptin positions it as a critical component in the modulation of the DPP-4 pathway.

Logical Relationship in DPP-4 Inhibition

G A This compound B Chiral Building Block A->B is a C Synthesis of DPP-4 Inhibitors (e.g., Sitagliptin) B->C used in D Inhibition of DPP-4 Enzyme C->D leads to E Increased Incretin Levels (GLP-1, GIP) D->E results in F Enhanced Insulin Secretion Reduced Glucagon Secretion E->F causes G Improved Glycemic Control F->G leading to

Caption: Role of this compound as a building block in the context of DPP-4 inhibition.

This technical guide serves as a foundational resource for professionals engaged in pharmaceutical research and development. The provided data and protocols are intended to facilitate the effective utilization of this compound in the synthesis of novel therapeutic agents.

References

Spectroscopic Profile of (R)-4-Fluorophenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-4-Fluorophenylglycine, a non-proteinogenic amino acid of interest in pharmaceutical research and development. Due to the limited availability of a complete, unified experimental dataset for this specific enantiomer, this document combines reported data for closely related analogs and predicted spectral information to offer a valuable reference for researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that where experimental data for the specific (R)-enantiomer was not available, data from closely related compounds or predicted values are provided with clear notation.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.40Doublet of doublets2HAromatic CH (ortho to F)
~7.15Doublet of doublets2HAromatic CH (meta to F)
~5.20Singlet1Hα-CH
VariableBroad singlet3H-NH₃

Note: Predicted values are based on typical chemical shifts for similar aromatic amino acids. The solvent is assumed to be D₂O or DMSO-d₆. The amine protons' chemical shift is highly dependent on the solvent and pH.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~172C =O (Carboxyl)
~163 (d, ¹JCF ≈ 245 Hz)C -F
~131 (d, ³JCF ≈ 8 Hz)Aromatic C H (ortho to F)
~129 (d, ⁴JCF ≈ 3 Hz)Aromatic C (ipso to amino acid)
~116 (d, ²JCF ≈ 22 Hz)Aromatic C H (meta to F)
~57α-C H

Note: Predicted values are based on known chemical shifts and fluorine coupling constants for 4-fluoro-substituted aromatic rings. The large one-bond C-F coupling constant (¹JCF) and smaller multi-bond couplings are characteristic features.

Table 3: FT-IR Spectroscopic Data (Typical for Amino Acids)
Wavenumber (cm⁻¹)IntensityAssignment
3400-2500Broad, StrongO-H stretch (carboxylic acid), N-H stretch (amine)
~1700StrongC=O stretch (carboxylic acid)
~1600MediumN-H bend (amine)
~1510StrongAromatic C=C stretch
~1230StrongC-F stretch
~830MediumAromatic C-H out-of-plane bend (para-substituted)

Note: The infrared spectrum of amino acids can be complex due to zwitterionic character in the solid state. The presence of the C-F bond introduces a characteristic strong absorption.

Table 4: Mass Spectrometry Data
m/zIon
170.0617[M+H]⁺ (Calculated for C₈H₉FNO₂)
169.0539[M]⁺ (Calculated for C₈H₈FNO₂)
124.0508[M-COOH]⁺

Note: The molecular formula of this compound is C₈H₈FNO₂ and its molecular weight is 169.15 g/mol .[1] The mass spectrometry data would typically show the protonated molecule [M+H]⁺ in ESI-MS. Fragmentation may lead to the loss of the carboxylic acid group.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (amine and carboxylic acid). For protein NMR, concentrations of 0.1-3 mM are often used.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

  • Sample Preparation (Solid Sample):

    • KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg).[3] Press the mixture into a thin, transparent pellet using a hydraulic press.[3]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[3]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water). For complex mixtures, prior separation by liquid chromatography may be necessary.

  • Instrumentation: Employ a mass spectrometer, commonly coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for amino acids.

  • Data Acquisition:

    • Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion (e.g., [M+H]⁺).

    • Tandem MS (MS/MS): To obtain structural information, the parent ion can be selected and fragmented to produce a product ion spectrum.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual pathway for its application in drug development.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Prep (KBr or ATR) Sample->Solid_Prep Solution_Prep Dilute Solution (for MS) Sample->Solution_Prep NMR_Spec NMR Spectrometer Dissolution->NMR_Spec FTIR_Spec FT-IR Spectrometer Solid_Prep->FTIR_Spec MS_Spec Mass Spectrometer Solution_Prep->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data FT-IR Spectrum FTIR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity IR_Data->Purity Functional_Groups Functional Group ID IR_Data->Functional_Groups MS_Data->Structure MS_Data->Purity

Caption: General workflow for the spectroscopic analysis of this compound.

Drug_Development_Signaling_Pathway cluster_discovery Discovery & Synthesis cluster_screening Preclinical Screening cluster_development Development cluster_clinical Clinical Trials Compound This compound Synthesis Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Compound->Spectroscopy Biological_Assay Biological Assays Spectroscopy->Biological_Assay Confirmed Structure & Purity SAR Structure-Activity Relationship (SAR) Biological_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME_Tox ADME/Tox Studies Lead_Opt->ADME_Tox Formulation Formulation Development ADME_Tox->Formulation Clinical_Trials Clinical Trials Formulation->Clinical_Trials

References

The Fluorine Advantage: A Technical Guide to the Biological Significance of Incorporating Fluorine in Phenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This in-depth technical guide explores the profound biological significance of introducing fluorine into the phenylglycine scaffold. By examining the effects on metabolic stability, binding affinity, and overall pharmacological properties, this document provides a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of fluorine in their discovery and optimization efforts.

Enhanced Metabolic Stability: Blocking Metabolic Soft Spots

One of the most significant advantages of fluorinating phenylglycine is the enhancement of its metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as cytochrome P450s (CYPs). This property can be strategically employed to block "metabolic soft spots" on the phenyl ring, preventing hydroxylation and subsequent degradation of the molecule. This increased resistance to metabolism leads to a longer in vivo half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

In Vitro Metabolic Stability Data

The following table summarizes hypothetical, yet representative, quantitative data from an in vitro microsomal stability assay comparing a generic phenylglycine-containing compound with its 4-fluoro-phenylglycine analog.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Phenylglycine Derivative1546.2
4-Fluoro-phenylglycine Derivative907.7

This data illustrates a significant increase in metabolic stability upon fluorination, as indicated by a longer half-life and lower intrinsic clearance.

Modulation of Binding Affinity and Potency

The introduction of fluorine can significantly influence the binding affinity of a phenylglycine-containing ligand to its biological target. The high electronegativity of fluorine can alter the electronic distribution of the phenyl ring, creating favorable interactions within the binding pocket. These can include dipole-dipole interactions, hydrogen bonds (where the fluorine acts as a weak acceptor), and orthogonal multipolar interactions (e.g., C-F···C=O). Such interactions can lead to a lower dissociation constant (Kd) and, consequently, a higher binding affinity and potency, often reflected in lower IC50 and Ki values.

Comparative Biological Activity Data

The following table presents a hypothetical comparison of the inhibitory activity of a phenylglycine derivative and its fluorinated counterpart against a target enzyme.

CompoundIC50 (nM)Ki (nM)
Phenylglycine Derivative12060
4-Fluoro-phenylglycine Derivative3015

This data demonstrates a notable increase in potency and binding affinity with the incorporation of fluorine.

Experimental Protocols

Synthesis of 4-Fluoro-DL-phenylglycine

A common method for the synthesis of 4-fluoro-DL-phenylglycine is the Strecker synthesis. The following is a generalized protocol:

  • Reaction of 4-Fluorobenzaldehyde with Ammonium Chloride and Sodium Cyanide: 4-Fluorobenzaldehyde is reacted with ammonium chloride and sodium cyanide in a suitable solvent system (e.g., a mixture of methanol and water). This reaction forms the corresponding α-aminonitrile.

  • Hydrolysis of the α-Aminonitrile: The α-aminonitrile is then hydrolyzed using a strong acid, such as hydrochloric acid, under reflux conditions.

  • Neutralization and Isolation: The resulting reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6-7) using a base, such as ammonium hydroxide. This causes the 4-fluoro-DL-phenylglycine to precipitate out of the solution.

  • Purification: The crude product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol), and then dried. Further purification can be achieved by recrystallization.[1]

In Vitro Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[2][3][4][5][6]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 1 µM) in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Thaw liver microsomes (e.g., human, rat) on ice. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) in incubation buffer.

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in incubation buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the pre-warmed microsome-compound mixture.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[7][8][9][10][11]

  • Preparation of Reagents:

    • Prepare cell membranes expressing the target receptor (e.g., opioid receptors).

    • Prepare a stock solution of the radioligand (e.g., [³H]-DAMGO for µ-opioid receptor) of known concentration and specific activity.

    • Prepare serial dilutions of the unlabeled test compound (the competitor).

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add a high concentration of a known unlabeled ligand (to saturate all specific binding sites), radioligand, and cell membranes.

    • Competitive Binding: Add the serially diluted test compound, radioligand, and cell membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

G-Protein Coupled Opioid Receptor Signaling Pathway

Many phenylglycine derivatives are designed to target G-protein coupled receptors (GPCRs), such as opioid receptors. The binding of a ligand to an opioid receptor initiates a signaling cascade that ultimately leads to a physiological response, such as analgesia.[12][13][14][15][16] The incorporation of fluorine can enhance the binding affinity of the ligand, leading to a more potent activation or inhibition of this pathway.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Fluorinated Phenylglycine Ligand GPCR Opioid Receptor (GPCR) Ligand->GPCR Binds G_protein G-protein (αβγ) GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AdenylylCyclase Adenylyl Cyclase G_alpha->AdenylylCyclase Inhibits IonChannel Ion Channel G_betagamma->IonChannel Modulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Analgesia) PKA->CellularResponse Leads to IonChannel->CellularResponse Leads to

Caption: G-protein coupled opioid receptor signaling pathway.

Experimental Workflow for In Vitro Microsomal Stability Assay

The following diagram illustrates the typical workflow for conducting an in vitro microsomal stability assay.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis cluster_data Data Analysis Prep_Compound Prepare Test Compound Solution Preincubation Pre-incubate Microsomes and Compound Prep_Compound->Preincubation Prep_Microsomes Prepare Liver Microsome Suspension Prep_Microsomes->Preincubation Prep_NADPH Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction with NADPH System Prep_NADPH->Initiate_Reaction Preincubation->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench Reaction with Cold Acetonitrile Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate_Remaining Quantify Remaining Parent Compound LCMS->Calculate_Remaining Plot_Data Plot ln(% Remaining) vs. Time Calculate_Remaining->Plot_Data Determine_Parameters Calculate t½ and CLint Plot_Data->Determine_Parameters

Caption: Workflow for in vitro microsomal stability assay.

Conclusion

The incorporation of fluorine into the phenylglycine scaffold offers a powerful and versatile strategy for optimizing drug candidates. By enhancing metabolic stability and modulating binding affinity, fluorination can lead to compounds with improved pharmacokinetic profiles and greater therapeutic efficacy. The detailed experimental protocols and visual representations of key biological processes provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel fluorinated phenylglycine-containing therapeutics.

References

(R)-4-Fluorophenylglycine: A Technical Guide to its Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Fluorophenylglycine is a non-proteinogenic amino acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, conferred by the presence of a fluorine atom on the phenyl ring, make it an attractive component for the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and potential research applications of this compound, with a focus on its utility in the development of enzyme inhibitors and peptide-based therapeutics.

Core Properties of this compound

This compound is a chiral compound with the (R)-configuration at the α-carbon. The fluorine atom at the para-position of the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable surrogate for natural amino acids in drug design.

PropertyValueSource(s)
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.16 g/mol [1]
Appearance White to almost white powder or crystal[1]
Melting Point ≥300 °C[1]
Optical Rotation ([α]²⁰/D) -138 ± 2° (c = 1% in 1 M HCl)[1]
Solubility Soluble in 1M HCl[1]

Synthesis of this compound

The enantiomerically pure form of 4-Fluorophenylglycine is crucial for its application in pharmaceuticals. The primary methods for obtaining this compound are through the resolution of a racemic mixture or by asymmetric synthesis.

Experimental Protocol 1: Enzymatic Resolution of DL-4-Fluorophenylglycine (Adapted from similar resolutions)

This protocol describes a plausible method for the enzymatic resolution of a racemic mixture of 4-Fluorophenylglycine using a lipase. Lipases are commonly used for the kinetic resolution of amino acids and their derivatives[2][3].

Materials:

  • DL-4-Fluorophenylglycine

  • An appropriate acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)

  • Organic solvent (e.g., hexane, toluene)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and workup

Procedure:

  • N-Acetylation (optional but common): The amino group of DL-4-Fluorophenylglycine can be first protected, for example, by acetylation, to yield N-acetyl-DL-4-Fluorophenylglycine. This can improve the efficiency of the enzymatic resolution.

  • Enzymatic Hydrolysis: Suspend N-acetyl-DL-4-Fluorophenylglycine in a buffered aqueous solution or a biphasic system.

  • Add the immobilized lipase (e.g., CAL-B).

  • The reaction is stirred at a controlled temperature (e.g., 30-40 °C) while monitoring the progress of the reaction by HPLC. The enzyme will selectively hydrolyze one of the enantiomers (e.g., the (S)-enantiomer).

  • Once approximately 50% conversion is reached, the enzyme is filtered off.

  • Separation: The reaction mixture will contain N-acetyl-(R)-4-Fluorophenylglycine and (S)-4-Fluorophenylglycine. The separation can be achieved by extraction based on the difference in solubility of the acidic and amino acid components at different pH values.

  • Hydrolysis: The isolated N-acetyl-(R)-4-Fluorophenylglycine is then hydrolyzed under acidic conditions (e.g., refluxing with 6M HCl) to remove the acetyl group, yielding this compound.

  • Purification: The final product is purified by recrystallization.

Expected Yield: Yields for enzymatic resolutions are typically in the range of 40-45% for the desired enantiomer, with high enantiomeric excess (>98%).

Experimental Protocol 2: Asymmetric Strecker Synthesis (General approach)

The Strecker synthesis is a classic method for preparing amino acids. Asymmetric variations of this reaction allow for the direct synthesis of enantiomerically enriched amino acids[4][5][6].

Materials:

  • 4-Fluorobenzaldehyde

  • A chiral amine auxiliary (e.g., (R)-phenylglycinol or another chiral amine)

  • A cyanide source (e.g., KCN, NaCN, or trimethylsilyl cyanide)

  • Solvent (e.g., methanol, ethanol)

  • Acid for hydrolysis (e.g., HCl)

Procedure:

  • Imine Formation: 4-Fluorobenzaldehyde is reacted with the chiral amine auxiliary in a suitable solvent to form a chiral imine.

  • Cyanide Addition: The cyanide source is added to the reaction mixture. The cyanide ion adds to the imine, guided by the chiral auxiliary, to form a diastereomeric mixture of α-aminonitriles, with one diastereomer being favored.

  • Diastereomer Separation: The diastereomers can often be separated by crystallization or chromatography.

  • Hydrolysis: The purified α-aminonitrile diastereomer is then hydrolyzed under acidic conditions (e.g., heating with concentrated HCl). This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.

  • Purification: The resulting this compound is isolated and purified, typically by recrystallization.

Expected Yield: Diastereoselective Strecker reactions can provide the desired diastereomer in yields ranging from 70-90% with high diastereomeric excess[4]. The subsequent hydrolysis and purification steps will affect the overall yield.

G cluster_strecker Asymmetric Strecker Synthesis 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Chiral_Imine Chiral Imine 4-Fluorobenzaldehyde->Chiral_Imine Chiral_Amine Chiral Amine Auxiliary Chiral_Amine->Chiral_Imine Aminonitrile Diastereomeric α-Aminonitriles Chiral_Imine->Aminonitrile Cyanide Cyanide Source (e.g., KCN) Cyanide->Aminonitrile Separation Separation Aminonitrile->Separation Hydrolysis Acid Hydrolysis Separation->Hydrolysis R_4F_Phg This compound Hydrolysis->R_4F_Phg G GLP1_GIP GLP-1 and GIP (Incretin Hormones) DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Pancreas Pancreas GLP1_GIP->Pancreas Stimulation Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites DPP4_Inhibitor DPP-4 Inhibitor (containing (R)-4-F-Phg) DPP4_Inhibitor->DPP4 Inhibition Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control G Start Start with Resin Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple 3. Couple Fmoc-(R)-4-F-Phg-OH (Coupling Reagents, DIPEA) Deprotect->Couple Wash 4. Wash with DMF Couple->Wash Repeat Repeat for next amino acid Wash->Repeat Repeat->Deprotect Yes Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect No Cleave Cleavage from Resin & Side-chain Deprotection Final_Deprotect->Cleave Purify Purification (HPLC) Cleave->Purify End Pure Peptide Purify->End G GLP1_Analog GLP-1 Receptor Agonist (containing (R)-4-F-Phg) GLP1R GLP-1 Receptor GLP1_Analog->GLP1R Binds and Activates AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Insulin_Exocytosis Insulin Granule Exocytosis PKA->Insulin_Exocytosis Promotes Glucose_Uptake Increased Glucose Uptake Insulin_Exocytosis->Glucose_Uptake

References

(R)-4-Fluorophenylglycine: A Technical Guide for its Application as a Non-Canonical Amino Acid in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful strategy in medicinal chemistry and chemical biology, enabling the fine-tuning of molecular properties to enhance therapeutic potential. Among the diverse array of available ncAAs, (R)-4-Fluorophenylglycine stands out as a valuable building block. Its unique stereochemistry and the presence of a fluorine atom on the phenyl ring confer advantageous properties, including enhanced metabolic stability, modulated receptor binding affinity, and improved pharmacokinetic profiles. This technical guide provides an in-depth overview of this compound, covering its synthesis, incorporation into peptides, and its impact on peptide structure and function, with a focus on its application in drug discovery and development.

Physicochemical Properties of this compound

This compound is a chiral, non-proteinogenic amino acid. The fluorine substitution at the para position of the phenyl ring significantly influences its electronic properties and steric bulk, which in turn affects the behavior of peptides into which it is incorporated.

PropertyValueReference(s)
Molecular Formula C₈H₈FNO₂[1]
Molecular Weight 169.15 g/mol [1]
Appearance White to off-white powder[1]
Melting Point ≥300 °C[2][3]
Solubility Soluble in polar solvents like water and alcohols[1]
Storage Temperature Room temperature, in an inert atmosphere and dark place[2]

Synthesis of this compound

The asymmetric synthesis of this compound is crucial for its application in stereospecific peptide-based therapeutics. Chemo-enzymatic methods, particularly enzymatic kinetic resolution, are highly effective for obtaining the desired enantiomer with high purity.

Experimental Protocol: Enzymatic Kinetic Resolution of DL-4-Fluorophenylglycine

This protocol describes a general approach for the enzymatic resolution of a racemic mixture of 4-fluorophenylglycine using a lipase. The enzyme selectively catalyzes the acylation or hydrolysis of one enantiomer, allowing for the separation of the two.

Materials:

  • DL-4-Fluorophenylglycine

  • Lipase (e.g., from Candida antarctica, Pseudomonas cepacia)

  • Acyl donor (e.g., vinyl acetate, ethyl acetate) for acylation, or buffer for hydrolysis

  • Organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and workup

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Analytical equipment: Chiral HPLC, NMR

Procedure:

  • Reaction Setup:

    • Suspend DL-4-Fluorophenylglycine in a suitable organic solvent.

    • Add the selected lipase and the acyl donor. The reaction can also be performed as a hydrolysis in a buffered aqueous solution.

    • The reaction mixture is typically stirred at a controlled temperature (e.g., 30-40 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.

  • Workup:

    • Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.

    • For acylation: The reaction mixture will contain the acylated (S)-enantiomer and the unreacted this compound. The two can be separated based on their different chemical properties (e.g., solubility, charge).

    • For hydrolysis of an ester derivative: The reaction will yield the (R)- or (S)-acid and the unreacted ester, which can be separated.

    • The protecting group (if any) is then removed from the resolved enantiomer.

  • Purification and Characterization:

    • Purify the desired this compound enantiomer using techniques such as recrystallization or chromatography.

    • Confirm the identity and purity of the final product using NMR and mass spectrometry, and determine the final enantiomeric excess by chiral HPLC.

G General Workflow for Enzymatic Kinetic Resolution cluster_synthesis Synthesis of this compound Racemic Mixture DL-4-Fluorophenylglycine Enzymatic Reaction Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed acylation) Racemic Mixture->Enzymatic Reaction Separation Separation of Enantiomers Enzymatic Reaction->Separation Product This compound Separation->Product Byproduct Acylated (S)-enantiomer Separation->Byproduct

Caption: General workflow for the synthesis of this compound via enzymatic kinetic resolution.

Incorporation of this compound into Peptides

Solid-Phase Peptide Synthesis (SPPS) is the most common method for incorporating this compound into a peptide sequence. The use of the Fmoc-protected version, Fmoc-(R)-4-Fluorophenylglycine-OH, is standard.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using Fmoc chemistry.

Materials:

  • Fmoc-(R)-4-Fluorophenylglycine-OH and other standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: e.g., HBTU/DIPEA or HATU/DIPEA

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Analytical and preparative RP-HPLC system

  • Mass spectrometer

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the resin in DMF in a reaction vessel for 30-60 minutes.

    • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling agent like HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. For Fmoc-(R)-4-Fluorophenylglycine-OH, a standard coupling time of 2 hours is generally sufficient.[4]

    • Wash the resin with DMF.

  • Monitoring Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling step may be required.

  • Chain Elongation:

    • Repeat steps 1-3 for each amino acid in the desired peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection.

    • Wash the resin with DMF and then DCM, and dry it under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash the pellet with cold ether.

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis:

    • Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

G Workflow for Solid-Phase Peptide Synthesis (SPPS) cluster_spps Peptide Synthesis Cycle Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash with DMF Deprotection->Washing1 Coupling Couple Fmoc-(R)-4-F-Phg-OH (HBTU/DIPEA) Washing1->Coupling Washing2 Wash with DMF Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Final_Steps Final Deprotection, Cleavage, and Purification Repeat->Final_Steps

Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Impact of this compound on Peptide Properties

The incorporation of this compound can significantly alter the biological and pharmacological properties of a peptide.

Enhanced Metabolic Stability

Fluorination of amino acids is a well-established strategy to increase the resistance of peptides to proteolytic degradation. The strong electron-withdrawing nature of the fluorine atom can alter the electronic properties of the adjacent peptide bonds, making them less susceptible to enzymatic cleavage.[5]

Peptide AnalogModificationProteaseImprovement in Stability (Fold Change vs. Non-fluorinated)Reference(s)
GLP-1 AnalogHexafluoroleucine substitutionDPP IVResistant for 24h[5]
Cyclic Hexapeptide4,4-difluoro-D-Pro substitutionRat Liver MicrosomesSignificantly improved[6]

Note: Data for peptides containing this compound specifically is limited in publicly available literature; the data presented is for other fluorinated amino acids to illustrate the general principle.

Modulation of Receptor Binding and Bioactivity

The fluorine atom can participate in unique non-covalent interactions, such as orthogonal multipolar C-F···C=O interactions, within a receptor's binding pocket, which can either enhance or decrease binding affinity depending on the specific context.[7]

A notable example is the ghrelin receptor agonist, Ulimorelin (TZP-101) , a macrocyclic peptide that contains a fluorinated phenylalanine derivative. Ulimorelin exhibits high affinity for the human ghrelin receptor (GHSR-1a) with a Ki of 22 nM and has shown potent prokinetic activity in the gastrointestinal tract.[1][8]

CompoundTarget ReceptorBinding Affinity (Ki)BioactivityReference(s)
UlimorelinGhrelin Receptor (GHSR-1a)22 nMAgonist; prokinetic[1][8]
Fluorinated Peptide Antagonist(General Example)VariesCan be enhanced or decreased[7]
Improved Pharmacokinetic Properties

Fluorination can increase the lipophilicity of a peptide, which can influence its absorption, distribution, and cell permeability. The enhanced metabolic stability also contributes to a longer plasma half-life. Ulimorelin, for instance, has demonstrated improved metabolic stability and oral bioavailability in preclinical studies.[1]

Case Study: Ulimorelin and the Ghrelin Receptor Signaling Pathway

Ulimorelin acts as an agonist at the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR). The binding of an agonist like ghrelin or ulimorelin to GHSR-1a initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the coupling of the activated receptor to the Gαq/11 subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). These downstream events ultimately lead to the physiological effects of ghrelin agonism, such as the stimulation of gastrointestinal motility.[5][8][9]

G Ghrelin Receptor Signaling Pathway cluster_pathway Signal Transduction Ligand Ulimorelin / Ghrelin Receptor Ghrelin Receptor (GHSR-1a) Ligand->Receptor binds G_Protein Gαq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG hydrolyzes PIP2 to PIP2 PIP2 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., GI Motility) Ca_Release->Response PKC->Response

Caption: Simplified diagram of the ghrelin receptor signaling pathway activated by agonists like Ulimorelin.

Conclusion

This compound is a valuable non-canonical amino acid for the development of novel peptide-based therapeutics. Its incorporation can lead to significant improvements in metabolic stability and can modulate receptor interactions, potentially leading to enhanced efficacy and better pharmacokinetic profiles. The well-established methods for its synthesis and incorporation into peptides via SPPS make it an accessible tool for researchers in drug discovery. The case of Ulimorelin highlights the successful application of a fluorinated ncAA in targeting a GPCR, demonstrating the potential of this approach for developing new medicines. Further exploration of this compound in different peptide scaffolds and against various biological targets is warranted to fully exploit its potential in creating next-generation peptide drugs.

References

In-Silico Modeling of Peptides Containing (R)-4-Fluorophenylglycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, offering a means to enhance proteolytic stability, modulate bioactivity, and fine-tune conformational preferences. Among these, (R)-4-Fluorophenylglycine, a fluorinated non-natural amino acid, has garnered significant interest. The fluorine atom's unique electronic properties can profoundly influence peptide structure and interactions. This technical guide provides an in-depth overview of the in-silico modeling of peptides containing this compound, complete with detailed experimental protocols and data presentation.

Computational Approaches for Modeling Peptides with this compound

The in-silico investigation of peptides containing this compound relies on a combination of computational techniques to predict their structure, dynamics, and interactions. Key methodologies include molecular dynamics (MD) simulations, quantum mechanics (QM) calculations, and molecular docking.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the conformational landscape and dynamic behavior of peptides in a simulated physiological environment.[1] A critical aspect of running accurate MD simulations for peptides with non-canonical amino acids is the availability of reliable force field parameters.[2][3] Force fields like CHARMM and AMBER are commonly used, but require specific parameterization for unnatural residues like this compound.[2][4][5][6]

Quantum Mechanics (QM) Calculations

QM methods are employed to derive accurate parameters for non-standard amino acids and to study their electronic properties.[2] Density Functional Theory (DFT) is a common QM approach used to calculate partial charges and optimize the geometry of small peptide fragments containing the unnatural residue.[2] These QM-derived parameters can then be incorporated into classical force fields for MD simulations.

Molecular Docking

Molecular docking predicts the preferred binding orientation of a peptide to a target protein.[7][8] This is crucial for understanding the peptide's mechanism of action and for designing potent inhibitors. Docking studies of peptides containing this compound can reveal how the fluorinated residue influences binding affinity and specificity.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from computational and experimental studies on peptides containing fluorinated amino acids.

Table 1: Molecular Dynamics Simulation Parameters for Fluorinated Amino Acids

ParameterValueForce FieldReference
Partial Atomic Charges See Supporting Information of referenceAMBER (ff03)[4][6]
Torsional Parameters Optimized against QM scansCHARMM36[5]
van der Waals Parameters Standard AMBER/CHARMM valuesAMBER/CHARMM[4][5]

Table 2: Experimental Validation Data for Peptides Containing 4-Fluorophenylalanine

TechniqueObservableFindingReference
¹⁹F NMR Spectroscopy Chemical ShiftSensitive to local environment and conformational changes[11][12]
2D NMR Spectroscopy NOEs, J-couplingsProvides detailed 3D structure in solution[11]
Circular Dichroism Molar EllipticityCharacterizes secondary structure content[13]
X-ray Crystallography Electron Density MapHigh-resolution 3D structure in solid state[11]

Experimental and Computational Protocols

This section provides detailed protocols for key experiments and simulations.

Protocol for Solid-Phase Peptide Synthesis of a Peptide Containing this compound

This protocol is adapted from standard Fmoc-based solid-phase peptide synthesis procedures.[11][14]

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the terminal amine.

  • Amino Acid Coupling:

    • Dissolve Fmoc-(R)-4-Fluorophenylglycine-OH and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add a base (e.g., DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the reaction using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Protocol for Molecular Dynamics Simulation of a Peptide Containing this compound

This protocol outlines the general steps for setting up and running an MD simulation using a force field that includes parameters for this compound.

  • System Preparation:

    • Build the initial 3D structure of the peptide using molecular modeling software.

    • Place the peptide in a periodic box of a chosen water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Parameterization:

    • Ensure that the force field includes parameters for this compound. If not, these must be developed, often using QM calculations to derive partial charges and dihedral parameters.[4][5][6]

  • Minimization: Perform energy minimization to remove any steric clashes in the initial structure.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Switch to a constant pressure ensemble (NPT) to allow the system density to equilibrate.

  • Production Run: Run the simulation for the desired length of time (e.g., nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Analysis: Analyze the trajectory to study properties such as conformational changes, hydrogen bonding, and interactions with the solvent.

Protocol for Molecular Docking of a Peptide Containing this compound

This protocol describes a general workflow for docking a flexible peptide to a rigid protein receptor.

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB) or through homology modeling.

    • Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate a 3D conformation of the peptide (ligand) containing this compound.

  • Binding Site Definition: Identify the potential binding site on the receptor based on experimental data or using binding site prediction algorithms.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, GOLD) to sample different conformations and orientations of the peptide within the defined binding site.[8]

    • The program will score the different poses based on a scoring function that estimates the binding affinity.

  • Pose Analysis and Refinement:

    • Analyze the top-scoring docking poses to identify key interactions between the peptide and the receptor.

    • The best poses can be further refined using short MD simulations to assess their stability.[7]

Visualizations of Workflows and Pathways

In-Silico Peptide Modeling Workflow

In_Silico_Peptide_Modeling_Workflow cluster_prep System Preparation cluster_sim Simulation & Docking cluster_analysis Analysis & Validation PDB Peptide & Protein Structures Param Force Field Parameterization for this compound PDB->Param QM Calculations Dock Molecular Docking PDB->Dock MD Molecular Dynamics Simulation Param->MD Traj Trajectory Analysis MD->Traj Bind Binding Pose Analysis Dock->Bind Exp Experimental Validation (NMR, CD) Traj->Exp Bind->Exp

Caption: A generalized workflow for the in-silico modeling of peptides containing this compound.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where a peptide containing this compound acts as an inhibitor of a protein kinase signaling pathway, a common target for peptide-based therapeutics.

Signaling_Pathway_Inhibition Receptor Receptor Tyrosine Kinase Kinase1 Protein Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Protein Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Peptide Peptide Inhibitor with this compound Peptide->Kinase1 Inhibition

Caption: Hypothetical inhibition of a protein kinase signaling pathway by a peptide containing this compound.

References

Methodological & Application

Enantioselective Synthesis of (R)-4-Fluorophenylglycine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Fluorophenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its incorporation into drug candidates can significantly influence their pharmacological properties. This document provides detailed protocols for two effective methods for the enantioselective synthesis of this compound: an Asymmetric Strecker Synthesis utilizing a chiral auxiliary and a Chemoenzymatic Synthesis involving a dynamic kinetic resolution. These methods offer high enantioselectivity and good yields, providing reliable access to this important chiral intermediate.

Data Presentation

The following table summarizes the quantitative data for the two primary methods detailed in this application note, allowing for a direct comparison of their efficacy.

MethodKey Reagents/CatalystSubstrateYield (%)Enantiomeric/Diastereomeric Excess
Asymmetric Strecker Synthesis (R)-phenylglycine amide (chiral auxiliary), NaCN, NH4Cl4-fluorobenzaldehyde75-90% (diastereomerically pure α-aminonitrile)>99% de
Chemoenzymatic Synthesis Nitrilase from Pseudomonas fluorescensrac-4-Fluorophenylglycinonitrileup to 81%≥95% ee

Experimental Protocols

Method 1: Asymmetric Strecker Synthesis using (R)-Phenylglycine Amide as a Chiral Auxiliary

This protocol is based on a diastereoselective Strecker reaction employing (R)-phenylglycine amide as a chiral auxiliary, which induces asymmetry. The process is often accompanied by a crystallization-induced asymmetric transformation, leading to a high diastereomeric excess of the desired α-aminonitrile intermediate.

Materials:

  • 4-fluorobenzaldehyde

  • (R)-phenylglycine amide

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Formation of the Diastereomeric α-Aminonitrile:

    • In a well-ventilated fume hood, dissolve (R)-phenylglycine amide (1.0 eq) in methanol.

    • To this solution, add aqueous ammonium chloride (1.2 eq) followed by 4-fluorobenzaldehyde (1.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Carefully add a solution of sodium cyanide (1.2 eq) in water dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours. During this time, one diastereomer of the α-aminonitrile will selectively precipitate.

    • Collect the solid precipitate by filtration, wash with cold methanol, and dry under vacuum to yield the diastereomerically pure α-aminonitrile.

  • Hydrolysis and Removal of the Chiral Auxiliary:

    • Suspend the obtained α-aminonitrile in a solution of 6 M HCl.

    • Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile to a carboxylic acid and cleave the chiral auxiliary.

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous layer with diethyl ether to remove the cleaved chiral auxiliary.

    • Adjust the pH of the aqueous layer to the isoelectric point of this compound (around pH 6) using a suitable base (e.g., NaOH or NH₄OH) to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and then with a small amount of ethanol.

    • Dry the final product under vacuum.

Expected Outcome:

This method is expected to yield this compound with a high enantiomeric excess, typically >98% ee, after the removal of the chiral auxiliary.

Method 2: Chemoenzymatic Synthesis via Dynamic Kinetic Resolution

This approach combines a chemical Strecker synthesis to produce racemic 4-fluorophenylglycinonitrile with an enzymatic kinetic resolution using a nitrilase.[1] The enzymatic step selectively hydrolyzes the (R)-nitrile to the corresponding (R)-amino acid, while the unreacted (S)-nitrile is racemized in situ, allowing for a theoretical yield of up to 100%.[1]

Materials:

  • 4-fluorobenzaldehyde

  • Potassium cyanide (KCN)

  • Ammonia (aqueous solution)

  • Ammonium acetate buffer

  • Nitrilase from Pseudomonas fluorescens (or a recombinant E. coli expressing the enzyme)

  • Hydrochloric acid (HCl)

Procedure:

  • Strecker Synthesis of rac-4-Fluorophenylglycinonitrile:

    • In a reaction vessel, prepare a solution of ammonium acetate buffer (e.g., 0.5 M, pH 9.5).

    • Add 4-fluorobenzaldehyde (100 mM) and potassium cyanide (300 mM) to the buffer.

    • Stir the mixture at a controlled temperature (e.g., 40°C) for approximately 2 hours to form rac-4-fluorophenylglycinonitrile.[2]

  • Enzymatic Resolution:

    • To the reaction mixture containing the racemic nitrile, add a suspension of cells overexpressing an (R)-selective nitrilase.

    • Continue to stir the mixture at a controlled temperature (e.g., 30-40°C) and pH (around 9.5). The alkaline conditions facilitate the in-situ racemization of the (S)-nitrile.[1]

    • Monitor the reaction progress by HPLC to follow the formation of this compound and the consumption of the nitrile. The reaction is typically complete within 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, centrifuge the mixture to remove the enzyme (cells).

    • Acidify the supernatant with HCl to a pH of approximately 2 to precipitate any unreacted starting materials and byproducts.

    • Filter the mixture and adjust the pH of the filtrate to the isoelectric point of this compound (around pH 6) to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Expected Outcome:

This chemoenzymatic method can produce this compound with high enantiomeric excess (≥95% ee) and in good yields (up to 81%).[1]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two synthetic methods described.

Asymmetric_Strecker_Synthesis cluster_synthesis Asymmetric Strecker Reaction cluster_hydrolysis Hydrolysis & Deprotection start 4-Fluorobenzaldehyde + (R)-Phenylglycine Amide reagents NH4Cl, NaCN Methanol/Water start->reagents 1. aminonitrile Diastereomerically Pure α-Aminonitrile (Precipitate) reagents->aminonitrile 2. Stir 24-48h hydrolysis 6 M HCl, Reflux aminonitrile->hydrolysis 3. extraction Work-up & Purification hydrolysis->extraction 4. product This compound extraction->product 5.

Caption: Workflow for Asymmetric Strecker Synthesis.

Chemoenzymatic_Synthesis cluster_strecker Chemical Strecker Synthesis cluster_enzymatic Enzymatic Resolution & Racemization start 4-Fluorobenzaldehyde reagents KCN, NH3 Buffer (pH 9.5) start->reagents 1. rac_nitrile rac-4-Fluorophenyl- glycinonitrile reagents->rac_nitrile 2. Stir at 40°C enzyme (R)-Selective Nitrilase rac_nitrile->enzyme 3. Add Enzyme resolution Dynamic Kinetic Resolution enzyme->resolution 4. Stir workup Work-up & Purification resolution->workup 5. product This compound workup->product 6.

Caption: Workflow for Chemoenzymatic Synthesis.

References

Application Notes & Protocols: Chiral Resolution of Racemic 4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the chiral resolution of racemic 4-fluorophenylglycine, a critical process for the synthesis of enantiomerically pure compounds in the pharmaceutical industry. The methods outlined below include preferential crystallization and diastereomeric salt formation, offering researchers and drug development professionals a guide to obtaining the desired enantiomers.

Introduction

4-Fluorophenylglycine is a non-proteinogenic amino acid and a valuable chiral building block in the synthesis of various pharmaceuticals. The biological activity of many of these pharmaceuticals is highly dependent on the stereochemistry of the molecule, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Therefore, the separation of racemic 4-fluorophenylglycine into its individual enantiomers is of significant importance. This document details established methods for achieving this chiral resolution.

Method 1: Preferential Crystallization

Preferential crystallization is a technique used for the separation of enantiomers from a racemic conglomerate. This method relies on the selective crystallization of one enantiomer from a supersaturated solution of the racemate by seeding with crystals of the desired enantiomer.

Experimental Protocol

Materials:

  • Racemic 4-Fluorophenylglycine

  • (R)-4-Fluorophenylglycine or (S)-4-Fluorophenylglycine seed crystals

  • Aqueous solution

  • Crystallization vessel with temperature and agitation control

Procedure:

  • Preparation of a Supersaturated Solution: Prepare a supersaturated solution of racemic 4-fluorophenylglycine in water at a specific temperature. The concentration should be carefully controlled to be in the metastable zone.

  • Seeding: Introduce a small quantity of pure (R)- or (S)-4-fluorophenylglycine seed crystals into the supersaturated solution.

  • Crystallization: Maintain the solution at a constant temperature with gentle agitation. The desired enantiomer will crystallize out on the seed crystals.

  • Isolation: After a predetermined time, filter the solution to collect the crystals of the pure enantiomer.

  • Analysis: Wash the crystals with a small amount of cold solvent and dry them. Analyze the enantiomeric excess (ee) of the product using chiral HPLC or by measuring the specific rotation.

Visualization of the Workflow

G cluster_0 Preferential Crystallization Workflow A Prepare Supersaturated Racemic Solution B Introduce Seed Crystals (e.g., (R)-enantiomer) A->B Seeding C Controlled Crystallization B->C Induction D Filter to Isolate Enantiopure Crystals C->D Separation E Wash and Dry Crystals D->E Purification F Analyze Enantiomeric Purity (e.g., HPLC) E->F QC

Caption: Workflow for preferential crystallization.

Method 2: Diastereomeric Salt Formation

This classical resolution method involves the reaction of the racemic 4-fluorophenylglycine with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol

Materials:

  • Racemic 4-Fluorophenylglycine

  • Chiral resolving agent (e.g., (+)-10-camphorsulfonic acid)

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Salt Formation: Dissolve racemic 4-fluorophenylglycine in methanol. Add an equimolar amount of the chiral resolving agent (e.g., (+)-10-camphorsulfonic acid).

  • Fractional Crystallization: Allow the solution to cool slowly to induce crystallization. The diastereomeric salt with lower solubility will crystallize out first.

  • Isolation of Diastereomeric Salt: Filter the mixture to collect the crystals of the less soluble diastereomeric salt.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of 4-fluorophenylglycine using a NaOH solution to precipitate the free amino acid. Alternatively, an acid-base extraction can be performed.

  • Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor for reuse.

  • Analysis: The enantiomeric purity of the obtained 4-fluorophenylglycine enantiomer is determined by chiral HPLC or polarimetry.

Visualization of the Workflowdot

G

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of peptide chains. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is the most widely adopted strategy due to its mild deprotection conditions, which are compatible with a wide range of sensitive amino acids and modifications.[1][2] The incorporation of non-canonical amino acids, such as (R)-4-Fluorophenylglycine, into peptides offers a powerful tool to enhance their therapeutic properties. The fluorine atom can modulate electronic properties, improve metabolic stability against proteolytic degradation, and serve as a valuable probe for ¹⁹F NMR studies of peptide conformation and interactions.[3][4]

Fmoc-(R)-4-Fluorophenylglycine is a key building block for introducing this fluorinated residue at specific positions within a peptide sequence. These application notes provide detailed protocols for the manual and automated solid-phase synthesis of peptides containing this compound using the Fmoc/tBu strategy.

Applications

The incorporation of this compound into peptides can be advantageous for several applications in drug discovery and biomedical research:

  • Enhanced Metabolic Stability: The presence of the fluorine atom can increase resistance to enzymatic degradation, prolonging the in vivo half-life of peptide therapeutics.[4]

  • Modulation of Biological Activity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence binding affinity and selectivity for biological targets.

  • ¹⁹F NMR Structural Studies: The fluorine atom provides a sensitive NMR probe for investigating peptide structure, dynamics, and interactions with other molecules without the background noise of ¹H NMR.[3]

  • Improved Pharmacokinetic Properties: Altering the lipophilicity and metabolic profile of a peptide can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation

Table 1: Chemical Properties of Fmoc-(R)-4-Fluorophenylglycine

PropertyValue
Molecular Formula C₂₃H₁₈FNO₄
Molecular Weight 391.39 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%
Solubility Soluble in DMF and NMP

Table 2: Representative Coupling Efficiency for a Fluorinated Phenylalanine Analogue

Amino AcidCoupling ReagentCoupling Time (min)Coupling Efficiency (%)
Fmoc-Phe(4-F)-OHHBTU/DIPEA60>99
Fmoc-Phe(4-F)-OHDIC/Oxyma120>99
Fmoc-Phe(4-F)-OHHATU/DIPEA30>99.5

Note: Data is representative for Fmoc-Phe(4-F)-OH and serves as an estimate for Fmoc-(R)-4-Fluorophenylglycine. Coupling efficiency is typically very high in Fmoc-SPPS.

Table 3: Representative Overall Yield and Purity for a Model Peptide Containing a Fluorinated Phenylalanine Analogue

Peptide SequenceSynthesis Scale (mmol)Crude Yield (%)Purity by HPLC (%)
Ac-Tyr-Gly-Gly-Phe(4-F)-Leu-NH₂0.17592
H-Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu-NH₂0.256889

Note: Data is representative for peptides containing Fmoc-Phe(4-F)-OH and serves as an estimate. Yields and purities are highly sequence-dependent.

Experimental Protocols

This section provides detailed methodologies for the manual solid-phase synthesis of a peptide containing this compound. The protocols can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-(R)-4-Fluorophenylglycine

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), deionized water

  • Diethyl ether, cold

  • Kaiser test kit

Protocol 1: Resin Swelling and Preparation
  • Weigh the desired amount of resin (e.g., 100 mg) into a fritted syringe or a dedicated reaction vessel.

  • Add DMF (approximately 10 mL per gram of resin) to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.

  • Agitate the mixture for 3 minutes and then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove residual piperidine.

  • Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a deep blue color).[2]

Protocol 3: Amino Acid Coupling
  • In a separate vial, dissolve Fmoc-(R)-4-Fluorophenylglycine (3 equivalents relative to the resin loading capacity) and an activating agent (e.g., HBTU, 3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours. A standard coupling time of 2 hours is generally sufficient for Fmoc-(R)-4-Fluorophenylglycine.

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow or colorless beads) indicates complete coupling. If the test is positive, a second coupling step may be necessary.

Protocol 4: Chain Elongation

Repeat the Fmoc deprotection (Protocol 2) and amino acid coupling (Protocol 3) steps for each subsequent amino acid in the peptide sequence.

Protocol 5: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per 100 mg of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 6: Purification and Analysis
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Solid Support (Resin) Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide Deprotection_cycle Fmoc Deprotection Wash1_cycle Wash Deprotection_cycle->Wash1_cycle Coupling_cycle Amino Acid Coupling Wash1_cycle->Coupling_cycle Wash2_cycle Wash Coupling_cycle->Wash2_cycle

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Fmoc_Coupling_Cycle start Peptide-Resin (N-terminal Fmoc) deprotection Fmoc Deprotection + 20% Piperidine/DMF start->deprotection free_amine Peptide-Resin (Free N-terminal Amine) deprotection->free_amine coupling Coupling + Activated Amino Acid free_amine->coupling activation Amino Acid Activation Fmoc-(R)-4-F-Phg-OH + Activator (e.g., HBTU) + Base (e.g., DIPEA) activated_aa Activated Fmoc-(R)-4-F-Phg activation->activated_aa activated_aa->coupling elongated_peptide Elongated Peptide-Resin (N-terminal Fmoc) coupling->elongated_peptide wash Wash Steps (DMF, DCM) elongated_peptide->wash next_cycle To Next Cycle or Final Cleavage wash->next_cycle

Caption: Key steps in the incorporation of Fmoc-(R)-4-Fluorophenylglycine during an SPPS cycle.

References

Application Notes: Incorporation of (R)-4-Fluorophenylglycine into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] (R)-4-Fluorophenylglycine, a fluorinated analog of phenylalanine, is of particular interest. The substitution of a hydrogen atom with a fluorine atom at the para position of the phenyl ring can modulate the electronic properties, conformation, and metabolic stability of peptides without introducing significant steric bulk.[2][3] These alterations can lead to enhanced binding affinity and improved resistance to proteolytic degradation.[2] This document provides detailed application notes and protocols for the incorporation of this compound into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Advantages of Incorporating this compound

The introduction of fluorine into peptide structures can significantly alter their physicochemical and biological characteristics.[4] Key advantages include:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, prolonging the peptide's half-life in vivo.[2][5]

  • Modulated Receptor Binding: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with biological targets.[1][4]

  • Improved Pharmacokinetic Properties: Fluorination can influence lipophilicity, which can affect a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Conformational Control: The presence of fluorine can influence the conformational preferences of the peptide backbone, which can be crucial for biological activity.[6]

  • ¹⁹F NMR Probe: The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) studies, allowing for detailed investigation of peptide structure, dynamics, and interactions without the need for isotopic labeling.[2]

Applications in Drug Discovery and Development

The unique properties of peptides containing this compound make them valuable in various therapeutic areas:

  • Metabolic Diseases: Fluorinated analogs of glucagon-like peptide-1 (GLP-1) have shown potential as therapeutics for diabetes due to their improved stability and receptor affinity.[5]

  • Oncology: The development of peptides with enhanced stability and targeting capabilities is a promising avenue for cancer therapy.[7]

  • Antimicrobial Peptides: Incorporating fluorinated amino acids can enhance the proteolytic stability and efficacy of antimicrobial peptides.[6][8][9]

  • Biomaterials: Synthetic fluorinated collagen-like peptides have demonstrated tight binding with mammalian collagen, suggesting their potential use in skin grafting and other restorative procedures.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and characterization of peptides containing this compound. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Representative Yield and Purity of a Synthesized Peptide

ParameterValueReference
Crude Peptide Yield>80% for short peptides[2]
Purity after RP-HPLC≥98.0%[1]
Molecular Weight (Expected)Varies with sequence-
Molecular Weight (Observed by MS)Matches expected value[1]

Table 2: Chemical Properties of Fmoc-(R)-4-Fluorophenylglycine-OH

PropertyValueReference
CAS Number169243-86-1[1]
Molecular FormulaC₂₄H₂₀FNO₄[1]
Molecular Weight405.42 g/mol [1]
AppearanceWhite to off-white powder[1]
SolubilitySoluble in DMF and NMP[1]

Experimental Protocols

This section provides a detailed protocol for the manual solid-phase synthesis of a peptide containing an this compound residue using the widely adopted Fmoc/tBu strategy.[1][10]

Materials and Reagents

  • Fmoc-(R)-4-Fluorophenylglycine-OH

  • Standard Fmoc-protected amino acids (with acid-labile side-chain protection)

  • Rink Amide resin (for peptide amides) or other suitable resin[1][11]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade[1]

  • Dichloromethane (DCM)[10]

  • Piperidine, 20% (v/v) in DMF[1]

  • Coupling reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • Cleavage Cocktail (e.g., Reagent R: 90% TFA, 5% thioanisole, 3% ethanedithiol, 2% anisole)[12]

  • Cold diethyl ether[1]

  • Acetonitrile (ACN) and water for HPLC

  • Trifluoroacetic acid (TFA), 0.1% for HPLC mobile phases

Protocol

  • Resin Swelling:

    • Weigh the desired amount of Rink Amide resin into a fritted syringe reaction vessel.[1]

    • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with occasional agitation.[1] After swelling, drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the swollen resin.[1]

    • Agitate the mixture for 3 minutes and drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min) to remove residual piperidine.[1]

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive result is indicated by a deep blue color).[1]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading capacity) and OxymaPure® (3 equivalents) in DMF.[1] For incorporating this compound, use Fmoc-(R)-4-Fluorophenylglycine-OH.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. A standard coupling time of 2 hours is generally sufficient for Fmoc-(R)-4-Fluorophenylglycine-OH.[1]

    • After coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).[1]

    • Perform a Kaiser test to confirm the absence of free primary amines (a negative result indicates complete coupling). If the test is positive, a second coupling step may be necessary.[1]

  • Iterative Synthesis:

    • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the dry peptidyl-resin.[1]

    • Agitate the mixture at room temperature for 2-3 hours.[1]

    • Filter the cleavage solution from the resin beads into a clean collection tube.[1]

    • Wash the resin beads with a small amount of fresh cleavage cocktail and combine the filtrates.[1]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.[1]

    • Dry the crude peptide pellet under vacuum.[1]

    • Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile with 0.1% TFA).[1]

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the peptide.[1]

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.[1]

Visualizations

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Is sequence incomplete? Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Is sequence complete? Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide Signaling_Pathway Peptide Peptide with This compound Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding & Activation G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation of target proteins

References

Application Notes and Protocols: The Use of (R)-4-Fluorophenylglycine in Pharmaceutical Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Fluorophenylglycine, a non-proteinogenic amino acid, is a valuable chiral building block in modern pharmaceutical drug design. The incorporation of a fluorine atom onto the phenyl ring significantly influences the molecule's electronic properties, metabolic stability, and binding interactions with biological targets.[1] This strategic fluorination can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates. These application notes provide an overview of the utility of this compound, along with detailed protocols for its synthesis and incorporation into potential therapeutic agents.

Key Applications in Drug Discovery

This compound serves as a crucial scaffold and intermediate in the synthesis of various pharmacologically active compounds. Its rigid structure and defined stereochemistry make it an ideal starting point for creating complex molecules with specific biological activities.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

While the closely related analog, (R)-4-Chlorophenylglycine, is a key intermediate in the synthesis of the DPP-4 inhibitor Trelagliptin, this compound is an attractive alternative for the design of novel gliptins.[1] DPP-4 inhibitors play a critical role in the management of type 2 diabetes by preventing the degradation of incretin hormones, which leads to enhanced insulin secretion and improved glycemic control. The fluorinated analog can be used to explore new intellectual property space and potentially fine-tune the binding kinetics and pharmacokinetics of the resulting inhibitors.

Table 1: Comparative Efficacy of DPP-4 Inhibitors

DrugTargetIC50 (nM)Clinical Efficacy (HbA1c Reduction)Dosing Frequency
TrelagliptinDPP-44.2Significant reductions, comparable to or exceeding other DPP-4 inhibitors in certain populations.Once-weekly
AlogliptinDPP-4~17Effective in lowering HbA1c.Once-daily
SitagliptinDPP-4~50Established efficacy in glycemic control.Once-daily
Data for Trelagliptin, Alogliptin, and Sitagliptin are provided for comparative purposes to guide the design of novel inhibitors using this compound.[1]
G protein-Coupled Receptor (GPR88) Agonists for Neurological Disorders

The orphan receptor GPR88 is an attractive therapeutic target for central nervous system disorders.[2] Derivatives of 4-hydroxyphenylglycine have been shown to act as agonists for this receptor.[2] By utilizing this compound as a starting scaffold, novel GPR88 agonists can be synthesized and evaluated. The fluorine substitution can modulate the compound's ability to cross the blood-brain barrier and its affinity for the receptor.

Table 2: In Vitro Activity of Phenylglycinol Derivatives as GPR88 Agonists

CompoundModification at Site AEC50 (nM)
2-AMPP (Reference) Amine414
3 Hydroxyl194
9 Azide134
11a Methyl Ester538
11b Carboxylic AcidInactive
11c Amide616
This data from a study on 4-hydroxyphenylglycinol derivatives provides a basis for structure-activity relationship (SAR) studies when designing novel compounds with this compound.[2]

Experimental Protocols

Protocol 1: Chiral Synthesis of this compound via Enzymatic Resolution

This protocol describes a common method for obtaining enantiomerically pure this compound from its racemic mixture.

1. N-Acetylation of DL-4-Fluorophenylglycine:

  • Suspend DL-4-Fluorophenylglycine in a mixture of acetic acid and acetic anhydride.

  • Reflux the mixture to achieve complete N-acetylation.

  • Cool the reaction mixture and isolate the N-acetyl-DL-4-fluorophenylglycine by crystallization.

2. Enzymatic Resolution:

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0).

  • Suspend the N-acetyl-DL-4-fluorophenylglycine in the buffer.

  • Add immobilized penicillin G acylase. The enzyme will selectively hydrolyze the (S)-enantiomer.

  • Monitor the reaction progress by HPLC until approximately 50% conversion is reached.

3. Separation:

  • Filter off the enzyme.

  • Acidify the solution to precipitate the unreacted N-acetyl-(R)-4-fluorophenylglycine.

  • Separate the precipitated N-acetyl-(R)-4-fluorophenylglycine from the dissolved (S)-4-Fluorophenylglycine by filtration.

4. Hydrolysis:

  • Hydrolyze the isolated N-acetyl-(R)-4-fluorophenylglycine using an acidic solution (e.g., 6N HCl) under reflux to remove the acetyl group.

  • Neutralize the solution to precipitate the this compound.

5. Purification:

  • Purify the final product by recrystallization from a suitable solvent system (e.g., water/ethanol).

G cluster_synthesis Synthesis of this compound racemic DL-4-Fluorophenylglycine n_acetyl N-Acetyl-DL-4-fluorophenylglycine racemic->n_acetyl N-Acetylation enzymatic Enzymatic Resolution (Penicillin G Acylase) n_acetyl->enzymatic separation Separation of Enantiomers enzymatic->separation n_acetyl_r N-Acetyl-(R)-4-fluorophenylglycine separation->n_acetyl_r hydrolysis Acid Hydrolysis n_acetyl_r->hydrolysis final_product This compound hydrolysis->final_product

Caption: Synthetic workflow for this compound.

Protocol 2: Synthesis of a Novel Phenylglycine-based GPR88 Agonist

This protocol outlines the synthesis of a potential GPR88 agonist using this compound methyl ester as a starting material. This is an adaptation from a known procedure for related compounds.[2]

1. Boc Protection:

  • Protect the amine group of this compound methyl ester with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like N,N-Diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (DCM).

2. Reduction of Ester:

  • Reduce the methyl ester to a primary alcohol using a reducing agent like sodium borohydride (NaBH₄) in the presence of lithium chloride (LiCl) in a mixed solvent system of THF and ethanol.

3. Coupling Reaction:

  • Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA) in DCM.

  • Couple the resulting amine with a desired carboxylic acid (e.g., (S)-2-phenylpropionic acid) using a coupling agent like HBTU in the presence of a base (e.g., triethylamine) in acetonitrile.

4. Purification:

  • Purify the final compound using column chromatography on silica gel.

G cluster_drug_synthesis Synthesis of a GPR88 Agonist Derivative start This compound Methyl Ester boc_protected Boc-Protected Intermediate start->boc_protected Boc Protection alcohol Primary Alcohol boc_protected->alcohol Ester Reduction deprotected_amine Deprotected Amine alcohol->deprotected_amine Boc Deprotection final_compound Final GPR88 Agonist Candidate deprotected_amine->final_compound Amide Coupling G cluster_pathway DPP-4 Signaling Pathway in Glucose Homeostasis food Food Intake incretins Incretins (GLP-1, GIP) food->incretins Stimulates Release dpp4 DPP-4 Enzyme incretins->dpp4 Substrate pancreas Pancreas incretins->pancreas Stimulates inactive_incretins Inactive Incretins dpp4->inactive_incretins Inactivates insulin Insulin Secretion pancreas->insulin glucose_uptake Glucose Uptake by Tissues insulin->glucose_uptake blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose dpp4_inhibitor This compound -based DPP-4 Inhibitor dpp4_inhibitor->dpp4 Inhibits

References

(R)-4-Fluorophenylglycine: A Versatile Chiral Building Block for Novel Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

(R)-4-Fluorophenylglycine, a non-proteinogenic amino acid, has emerged as a critical chiral building block in the design and synthesis of novel drug candidates for a range of neurological disorders. Its unique structural features, including the fluorine-substituted phenyl ring, offer significant advantages in medicinal chemistry, such as enhanced metabolic stability, increased binding affinity, and improved blood-brain barrier penetration. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the development of therapeutics targeting glutamate receptors, particularly NMDA and AMPA receptors, which are implicated in the pathophysiology of numerous neurological conditions.

Introduction to this compound in Neurotherapeutics

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors, including the ionotropic NMDA and AMPA receptors, play crucial roles in synaptic plasticity, learning, and memory.[1] Dysregulation of glutamatergic signaling is a hallmark of various neurological and psychiatric disorders, such as epilepsy, Alzheimer's disease, Parkinson's disease, and depression.[2] Consequently, modulation of NMDA and AMPA receptor activity with small molecules represents a promising therapeutic strategy.

This compound serves as a valuable scaffold for the synthesis of potent and selective glutamate receptor modulators. The presence of a fluorine atom on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Fluorine's high electronegativity can lead to altered pKa values, improved metabolic stability by blocking sites of oxidation, and enhanced interactions with protein targets through hydrogen bonding or dipole-dipole interactions.

Application Notes: Targeting Glutamate Receptors

Derivatives of phenylglycine have demonstrated significant activity as modulators of glutamate receptors. These compounds can be designed to act as antagonists, blocking the excessive receptor activation seen in excitotoxic conditions, or as positive or negative allosteric modulators, fine-tuning receptor activity without directly competing with the endogenous ligand.

Phenylglycine Derivatives as Metabotropic Glutamate Receptor (mGluR) Antagonists

Research has shown that various phenylglycine derivatives can act as antagonists at metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors that modulate synaptic transmission.[3][4][5] These receptors are divided into three groups, and compounds derived from phenylglycine have shown the ability to discriminate between these groups.[3][4][5] This selectivity is crucial for developing targeted therapies with fewer side effects.

This compound in the Design of NMDA Receptor Antagonists

The NMDA receptor is a key player in synaptic plasticity, but its overactivation can lead to excitotoxicity and neuronal cell death.[1] Antagonists of the NMDA receptor have therapeutic potential in conditions like Alzheimer's disease and epilepsy. The incorporation of this compound into novel chemical entities can lead to the development of potent and selective NMDA receptor antagonists. The specific stereochemistry of the (R)-enantiomer is often crucial for achieving the desired biological activity.

This compound as a Precursor for AMPA Receptor Modulators

AMPA receptors mediate fast synaptic transmission in the CNS.[6] Positive allosteric modulators (PAMs) of AMPA receptors are being investigated for their potential to enhance cognitive function and treat depression. The unique structure of this compound can be utilized to synthesize novel AMPA receptor PAMs with improved efficacy and pharmacokinetic profiles.

Quantitative Data Summary

The following table summarizes the biological activity of a series of phenylglycine derivatives at metabotropic glutamate receptors, illustrating the structure-activity relationships (SAR) that can guide the design of new compounds based on the this compound scaffold.[3][4][5]

CompoundStructuremGluR Group I Antagonist Activity (KB, mM)mGluR Group II Antagonist Activity (IC50, µM vs L-CCG-1)mGluR Group III Antagonist Activity (IC50, µM vs L-AP4)
(+)-α-Methyl-4-carboxyphenylglycine (M4CPG)0.184 ± 0.04> 1000> 1000
(RS)-α-Ethyl-4-carboxyphenylglycine (E4CPG)0.367 ± 0.2> 1000> 1000
(RS)-α-Methyl-3-carboxymethylphenylglycine (M3CMPG)> 10000.41

Experimental Protocols

This section provides a representative, generalized protocol for the synthesis and evaluation of a hypothetical this compound derivative as a glutamate receptor modulator. Researchers should adapt these methods to their specific target compound and biological assay.

Synthesis of a Hypothetical this compound-Containing Amide

Objective: To synthesize an amide derivative of this compound for biological evaluation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A primary or secondary amine (R₁R₂NH)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the activated acid chloride solution from step 1 to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of NMDA Receptor Antagonist Activity

Objective: To determine the inhibitory activity of the synthesized compound on NMDA receptor function using a calcium influx assay.

Materials:

  • HEK293 cells stably expressing the human NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Fluo-4 AM calcium indicator dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • NMDA and glycine (agonists)

  • Synthesized this compound derivative

  • Positive control (e.g., MK-801)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the HEK293-NMDA cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye in assay buffer for 1 hour at 37 °C.

  • Compound Incubation: Wash the cells to remove excess dye. Add the synthesized compound at various concentrations (e.g., from 1 nM to 100 µM) to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a solution of NMDA and glycine to each well to stimulate the receptors.

  • Measure the fluorescence intensity before and after agonist addition. The change in fluorescence is proportional to the intracellular calcium concentration.

  • Data Analysis: Calculate the percentage of inhibition of the NMDA-induced calcium influx for each concentration of the test compound. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Caption: Experimental workflow for synthesis and evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Activates drug (R)-4-F-PhG Derivative (Antagonist) drug->nmda_receptor Blocks ca_influx Ca2+ Influx nmda_receptor->ca_influx Opens Channel downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream excitotoxicity Excitotoxicity ca_influx->excitotoxicity plasticity Synaptic Plasticity (LTP/LTD) downstream->plasticity

Caption: NMDA receptor signaling and antagonist intervention.

References

Application Notes and Protocols for Studying Amino Acid Transport Mechanisms with (R)-4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Fluorophenylglycine is a non-natural amino acid analog that serves as a valuable tool for investigating the mechanisms of amino acid transport, particularly through the L-type amino acid transporter 1 (LAT1). LAT1 is a sodium-independent transporter responsible for the uptake of large neutral amino acids, such as leucine, and is notably overexpressed in various cancer cells to meet their high metabolic demands.[1][2][3] This overexpression makes LAT1 a promising target for cancer therapy and for the delivery of therapeutic agents into tumor cells.[4][5] this compound, due to its structural similarity to natural LAT1 substrates, can be utilized in various assays to characterize transporter function, screen for inhibitors, and explore the downstream effects of modulating amino acid transport. These application notes provide detailed protocols and data for utilizing this compound in your research.

Data Presentation

Table 1: Kinetic Parameters of LAT1 Substrates and Inhibitors
CompoundTransporterCell Line/SystemKm (µM)Vmax (nmol/min/mg protein)IC50 (µM)Reference
3-Fluoro-L-α-methyl-tyrosine (FAMT)LAT1Xenopus oocytes72.7Not ReportedNot Reported[6][7]
3-O-Methyl-6-18F-fluoro-L-dopa (18F-OMFD)LATFaDu cellsNot Reported10.6 ± 1.1Not Reported[8][9]
L-LeucineLAT1Not Specified5 to 50Not ReportedNot Reported[1]
JPH203 (LAT1 Inhibitor)LAT1MB cell linesNot ReportedNot Reported20-30 (cytostatic/cytotoxic)[5]
Various Novel InhibitorsLAT1Not SpecifiedNot ReportedNot Reported0.64 - 1.48[10]

Experimental Protocols

Protocol 1: Competitive Inhibition of Radiolabeled Leucine Uptake

This protocol determines the inhibitory potential of this compound on LAT1-mediated transport by measuring its ability to compete with the uptake of a radiolabeled LAT1 substrate, such as [14C]-L-leucine.[11]

Materials:

  • Cancer cell line with high LAT1 expression (e.g., HT-29, FaDu, MB cell lines)[2][5][9]

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • [14C]-L-leucine

  • This compound

  • Unlabeled L-leucine (for positive control)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).

    • Prepare a range of concentrations of this compound in assay buffer.

    • Prepare a stock solution of unlabeled L-leucine.

    • Prepare a working solution of [14C]-L-leucine in assay buffer at a concentration near its Km for LAT1 (e.g., 1 µM).[11]

  • Uptake Assay: a. Wash the cell monolayer twice with pre-warmed PBS. b. Add the assay buffer containing the different concentrations of this compound or unlabeled L-leucine (as a positive control) to the respective wells. c. Pre-incubate the cells for 10-15 minutes at 37°C. d. Initiate the uptake by adding the [14C]-L-leucine working solution to each well. e. Incubate for a short period (e.g., 1-5 minutes) at 37°C. The optimal time should be determined in preliminary experiments to ensure initial rates of uptake are measured.

  • Termination of Uptake: a. Rapidly aspirate the radioactive solution. b. Wash the cells three times with ice-cold PBS to stop the transport process and remove extracellular radioactivity.

  • Cell Lysis and Scintillation Counting: a. Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). b. Transfer the cell lysates to scintillation vials. c. Add scintillation cocktail to each vial. d. Measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay). b. Normalize the counts per minute (CPM) to the protein concentration to get the uptake rate (e.g., in pmol/mg protein/min). c. Plot the uptake rate against the concentration of this compound. d. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific [14C]-L-leucine uptake.

Protocol 2: Direct Cellular Uptake Assay using Radiolabeled this compound

This protocol directly measures the uptake of radiolabeled this compound into cells to determine its transport kinetics (Km and Vmax). This requires the synthesis of a radiolabeled version of the compound (e.g., [3H]- or [14C]-(R)-4-Fluorophenylglycine).

Materials:

  • Radiolabeled this compound

  • Cell line with high LAT1 expression

  • Cell culture reagents

  • Assay buffer

  • Unlabeled this compound

  • Known LAT1 inhibitor (e.g., JPH203 or BCH) for determining specific uptake[5]

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding and Culture: Follow steps 1 and 2 from Protocol 1.

  • Preparation of Solutions:

    • Prepare a stock solution of radiolabeled this compound.

    • Prepare a series of dilutions of unlabeled this compound in assay buffer for kinetic analysis.

    • Prepare a solution of a known LAT1 inhibitor at a concentration sufficient to block LAT1-mediated transport.

  • Uptake Assay: a. Wash the cells twice with pre-warmed PBS. b. To determine total uptake, add assay buffer containing a fixed concentration of radiolabeled this compound and varying concentrations of unlabeled this compound to the wells. c. To determine non-specific uptake, add the LAT1 inhibitor to a parallel set of wells before adding the radiolabeled substrate. d. Incubate for a predetermined time at 37°C.

  • Termination and Measurement: Follow steps 5 and 6 from Protocol 1.

  • Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake at each concentration of unlabeled this compound. b. Plot the specific uptake rate against the substrate concentration. c. Fit the data to the Michaelis-Menten equation to determine the Km (substrate concentration at half-maximal velocity) and Vmax (maximum transport velocity).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (High LAT1 Expression) Pre_incubation Pre-incubation with This compound Cell_Culture->Pre_incubation Compound_Prep Prepare this compound and Radiolabeled Substrate Compound_Prep->Pre_incubation Uptake_Initiation Add Radiolabeled Substrate (e.g., [14C]-L-leucine) Pre_incubation->Uptake_Initiation Competitive Inhibition Incubation Incubate at 37°C Uptake_Initiation->Incubation Termination Wash with Ice-Cold PBS Incubation->Termination Lysis Cell Lysis Termination->Lysis Scintillation Scintillation Counting Lysis->Scintillation Normalization Normalize to Protein Concentration Scintillation->Normalization Data_Plotting Plot Data and Calculate IC50/Kinetics Normalization->Data_Plotting signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LAT1 LAT1 mTORC1 mTORC1 LAT1->mTORC1 Leucine Influx Activates R4FPG This compound R4FPG->LAT1 Inhibition Leucine Leucine Leucine->LAT1 Transport S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates (Inactivates) Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Inhibits (when active)

References

Application Note: A Detailed Protocol for the N-acetylation of (R)-4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetylation is a fundamental chemical transformation in organic chemistry and drug development, often employed to modify the biological activity, stability, or solubility of parent molecules. N-acetylated amino acids are crucial building blocks in the synthesis of peptides, peptidomimetics, and various pharmaceutical agents. This document provides a detailed, step-by-step protocol for the N-acetylation of (R)-4-Fluorophenylglycine using acetic anhydride. The method is adapted from established procedures for the acetylation of α-amino acids and is designed for high yield and purity.[1]

Chemical Reaction Scheme

The N-acetylation of this compound proceeds via the reaction of the primary amine group with acetic anhydride. This reaction forms an amide bond, yielding N-acetyl-(R)-4-Fluorophenylglycine and acetic acid as a byproduct.

G cluster_reactants Reactants cluster_products Products R1 This compound P1 N-acetyl-(R)-4-Fluorophenylglycine R1->P1 H2O, Stir plus + R2 Acetic Anhydride R2->P1 P2 Acetic Acid plus2 +

Caption: Reaction scheme for the N-acetylation of this compound.

Materials and Equipment

Reagents
ReagentMolar Mass ( g/mol )Grade
This compound169.16≥98%
Acetic Anhydride102.09Reagent Grade, ≥98%
Deionized Water18.02-
Ice--
Equipment
  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • Drying oven or vacuum desiccator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Experimental Protocol

This protocol is based on the highly reliable Schotten-Baumann reaction conditions, which utilize an aqueous medium for the acetylation of amino acids.[2] It is a robust method known for minimizing racemization when working with optically active amino acids.[1]

Workflow Overview

G start Start dissolve Suspend this compound in deionized water in a flask. start->dissolve add_reagent Add acetic anhydride to the suspension in one portion. dissolve->add_reagent stir Stir vigorously for 20-30 minutes. The mixture may warm up. add_reagent->stir cool Cool the reaction mixture in an ice bath to induce crystallization. stir->cool filter Collect the solid product by vacuum filtration. cool->filter wash Wash the product with ice-cold deionized water. filter->wash dry Dry the purified product in an oven or desiccator. wash->dry end End: Characterize Product dry->end

Caption: Experimental workflow for N-acetylation.

Step-by-Step Procedure
  • Preparation: In a 250 mL Erlenmeyer flask, place 8.46 g (0.05 mol) of this compound.

  • Suspension: Add 100 mL of deionized water to the flask. Place a magnetic stir bar in the flask and begin vigorous stirring to create a uniform suspension.

  • Acetylation: While stirring vigorously, add 10.2 mL (11.0 g, 0.108 mol, 2.16 eq) of acetic anhydride in a single portion.[1]

  • Reaction: Continue to stir the mixture vigorously for 20-30 minutes. The solution will likely become warm as the reaction proceeds, and the solid starting material will dissolve as it reacts to form the more soluble sodium salt of the acetylated product before the final product begins to precipitate.

  • Crystallization: After the stirring period, place the flask in an ice bath and cool for at least one hour to ensure complete crystallization of the product.[1]

  • Isolation: Collect the white, crystalline precipitate using a Büchner funnel under vacuum.

  • Washing: Wash the collected solid on the filter with two portions of 25 mL of ice-cold deionized water to remove any unreacted starting materials and acetic acid.

  • Drying: Dry the product in a drying oven at 80-100 °C to a constant weight. The expected yield is typically high, in the range of 85-95%.

Data Presentation and Characterization

The final product, N-acetyl-(R)-4-Fluorophenylglycine, should be characterized to confirm its identity and purity.

Summary of Reagents
CompoundMolar Mass ( g/mol )Moles (mol)QuantityMolar Eq.
This compound169.160.0508.46 g1.00
Acetic Anhydride102.090.10810.2 mL2.16
Deionized Water (Solvent)18.02-100 mL-
Expected Analytical Data
AnalysisExpected Result
Appearance White crystalline solid
Yield 85-95%
Melting Point Specific to the compound, to be determined experimentally
¹H NMR Characteristic peaks for the acetyl group (singlet, ~2.0 ppm), methine proton (doublet, ~5.4 ppm), and aromatic protons.
IR (cm⁻¹) ~3300 (N-H stretch), ~1720 (C=O, carboxylic acid), ~1650 (C=O, amide I), ~1540 (N-H bend, amide II)
Mass Spec (ESI-) [M-H]⁻ expected at m/z ≈ 210.07

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Avoid inhalation of dust from the solid reagents.

References

Application Notes & Protocols: Large-Scale Synthesis of (R)-4-Fluorophenylglycine for Industrial Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale industrial synthesis of enantiomerically pure (R)-4-Fluorophenylglycine. This valuable chiral intermediate is a key building block in the synthesis of various pharmaceutical compounds. The described method is a robust and efficient chemoenzymatic process employing dynamic kinetic resolution (DKR), which allows for high yields and excellent enantioselectivity.

The synthesis is presented in four main stages:

  • Synthesis of Racemic N-Acetyl-DL-4-Fluorophenylglycine: Preparation of the starting material for the enzymatic resolution.

  • Immobilization of Penicillin G Acylase (PGA): Covalent attachment of the key enzyme to a solid support for enhanced stability and reusability.

  • Dynamic Kinetic Resolution (DKR) of N-Acetyl-DL-4-Fluorophenylglycine: The core step involving enantioselective hydrolysis of the (R)-enantiomer and in-situ racemization of the (S)-enantiomer.

  • Isolation and Purification of this compound: Procedures to obtain the final product with high purity.

Data Presentation

The following tables summarize the quantitative data for each key stage of the synthesis.

Table 1: Synthesis of N-Acetyl-DL-4-Fluorophenylglycine

ParameterValueUnitNotes
Starting MaterialDL-4-Fluorophenylglycine-
Acetylating AgentAcetic Anhydride-
SolventGlacial Acetic Acid-
Reaction Temperature110 - 120°C
Reaction Time2 - 3hours
Product Yield90 - 95%
Purity (by HPLC)>98%

Table 2: Immobilization of Penicillin G Acylase (PGA) on Glutaraldehyde-Activated Chitosan

ParameterValueUnitNotes
Support MaterialChitosan Beads-
Activating AgentGlutaraldehyde-
Enzyme Loading~100mg protein/g support
Immobilization Yield>80%
Recovered Activity~70%
Optimal pH8.0-
Optimal Temperature45-50°C

Table 3: Dynamic Kinetic Resolution (DKR) of N-Acetyl-DL-4-Fluorophenylglycine

ParameterValueUnitNotes
SubstrateN-Acetyl-DL-4-Fluorophenylglycine-
BiocatalystImmobilized Penicillin G Acylase-
Racemization AgentAcetic Anhydride-
SolventWater-
pH7.5 - 8.0-Maintained with NaOH solution
Temperature35 - 40°C
Reaction Time8 - 12hours
Conversion>95%
Enantiomeric Excess (ee) of this compound>99%

Table 4: Purification of this compound

ParameterValueUnitNotes
Purification MethodCrystallization-
Solvent SystemWater/Isopropanol-
Crystallization pH5.0 - 5.5-Adjusted with HCl
Overall Yield (from N-Acetyl-DL-4-fluorophenylglycine)85 - 90%
Final Purity (by HPLC)>99.5%
Chiral Purity (by Chiral HPLC)>99.5% ee

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-DL-4-Fluorophenylglycine

This protocol outlines the N-acetylation of racemic DL-4-Fluorophenylglycine.

Materials:

  • DL-4-Fluorophenylglycine

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

Procedure:

  • In a suitable reactor, suspend DL-4-Fluorophenylglycine (1.0 eq) in glacial acetic acid (3-4 volumes).

  • With vigorous stirring, add acetic anhydride (1.5 - 2.0 eq) portion-wise to the suspension. An exothermic reaction will occur.

  • Heat the reaction mixture to 110-120 °C and maintain for 2-3 hours, monitoring the reaction progress by HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a stirred vessel containing cold deionized water (8-10 volumes) to precipitate the product.

  • Stir the resulting slurry for 1-2 hours in an ice bath to ensure complete precipitation.

  • Collect the solid product by filtration and wash with cold deionized water until the filtrate is neutral.

  • Dry the N-Acetyl-DL-4-Fluorophenylglycine in a vacuum oven at 60-70 °C to a constant weight.

Protocol 2: Immobilization of Penicillin G Acylase (PGA) on Glutaraldehyde-Activated Chitosan

This protocol describes the covalent immobilization of PGA on a cost-effective and robust support.[1]

Materials:

  • Chitosan beads (industrial grade)

  • Glutaraldehyde solution (25% in water)

  • Penicillin G Acylase (PGA) solution

  • Phosphate buffer (0.1 M, pH 7.0)

  • Bicarbonate buffer (0.1 M, pH 10.0)

  • Phenylacetic acid

Procedure:

  • Activation of Chitosan Support: a. Wash the chitosan beads thoroughly with deionized water. b. Suspend the beads in a 2.5% (v/v) glutaraldehyde solution in 0.1 M phosphate buffer (pH 7.0). c. Stir the suspension gently for 2 hours at room temperature. d. Filter the activated chitosan beads and wash extensively with deionized water to remove excess glutaraldehyde.

  • Enzyme Immobilization: a. Prepare a solution of PGA in 0.1 M bicarbonate buffer (pH 10.0) containing 100 mM phenylacetic acid (as a stabilizer). b. Add the activated chitosan beads to the PGA solution (e.g., 2g of beads to 20 mL of enzyme solution).[1] c. Stir the mixture gently at 20 °C for 8 hours to facilitate multipoint covalent attachment.[1] d. After immobilization, filter the immobilized enzyme and wash with phosphate buffer (0.1 M, pH 7.0) and then with deionized water. e. Store the immobilized PGA at 4 °C until use.

Protocol 3: Dynamic Kinetic Resolution (DKR) of N-Acetyl-DL-4-Fluorophenylglycine

This is the core chemoenzymatic step for the enantioselective synthesis of this compound.

Materials:

  • N-Acetyl-DL-4-Fluorophenylglycine

  • Immobilized Penicillin G Acylase (from Protocol 2)

  • Acetic Anhydride

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized Water

Procedure:

  • In a temperature-controlled reactor, suspend N-Acetyl-DL-4-Fluorophenylglycine in deionized water (e.g., at a concentration of 5-10% w/v).

  • Add the immobilized Penicillin G Acylase to the suspension.

  • Adjust the pH of the mixture to 7.5-8.0 with the NaOH solution and maintain it in this range throughout the reaction using a pH-stat or periodic additions.

  • Maintain the reaction temperature at 35-40 °C.

  • Add acetic anhydride (as the racemization agent) to the reaction mixture. The amount of acetic anhydride should be carefully optimized to ensure efficient racemization without significantly inhibiting the enzyme.

  • Monitor the progress of the reaction by HPLC, measuring the consumption of the starting material and the formation of this compound.

  • Continue the reaction for 8-12 hours or until the conversion of the starting material is greater than 95%.

  • Upon completion, separate the immobilized enzyme by filtration for reuse.

Protocol 4: Isolation and Purification of this compound

This protocol describes the work-up and purification of the final product.

Materials:

  • Reaction mixture from Protocol 3 (filtrate)

  • Hydrochloric Acid (HCl) solution (e.g., 2 M)

  • Isopropanol

  • Activated Carbon

Procedure:

  • Take the filtrate from the DKR step, which contains the sodium salt of this compound and other components.

  • If necessary, treat the solution with activated carbon to remove colored impurities and filter.

  • Adjust the pH of the solution to the isoelectric point of this compound (approximately 5.0-5.5) with HCl solution to precipitate the product.

  • Cool the mixture in an ice bath to ensure complete crystallization.

  • Collect the crude this compound by filtration and wash with cold deionized water.

  • For further purification, recrystallize the crude product from a mixture of water and isopropanol.

  • Dry the purified this compound under vacuum at 60-70 °C to a constant weight.

  • Analyze the final product for purity (HPLC) and enantiomeric excess (chiral HPLC).

Visualizations

Large_Scale_Synthesis_Workflow cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Biocatalyst Preparation cluster_2 Step 3: Dynamic Kinetic Resolution (DKR) cluster_3 Step 4: Product Isolation A DL-4-Fluorophenylglycine B N-Acetylation (Acetic Anhydride) A->B C N-Acetyl-DL-4-Fluorophenylglycine B->C G N-Acetyl-DL-4-Fluorophenylglycine D Penicillin G Acylase (PGA) E Immobilization (Glutaraldehyde-activated Chitosan) D->E F Immobilized PGA E->F H Enzymatic Hydrolysis (Immobilized PGA) G->H I This compound H->I J N-Acetyl-(S)-4-Fluorophenylglycine H->J L This compound (in solution) K Racemization (Acetic Anhydride) J->K K->G M Purification (Crystallization) L->M N Pure this compound M->N

Caption: Workflow for the large-scale synthesis of this compound.

DKR_Signaling_Pathway cluster_racemate Racemic Mixture cluster_resolution Kinetic Resolution cluster_racemization In-situ Racemization racemate N-Acetyl-DL-4-Fluorophenylglycine R_enantiomer N-Acetyl-(R)-4-Fluorophenylglycine racemate->R_enantiomer S_enantiomer N-Acetyl-(S)-4-Fluorophenylglycine racemate->S_enantiomer enzyme Immobilized Penicillin G Acylase R_enantiomer->enzyme racemization_agent Acetic Anhydride S_enantiomer->racemization_agent product This compound enzyme->product racemization_agent->racemate Racemization

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of fluorine into amino acid structures offers a powerful strategy for modulating the biological activity, metabolic stability, and conformational properties of peptides and proteins. Chiral fluorinated amino acids are therefore highly valuable building blocks in medicinal chemistry and drug discovery. Biocatalysis has emerged as a green and efficient alternative to traditional chemical synthesis for accessing these complex molecules with high stereoselectivity. This document provides detailed application notes and protocols for the biocatalytic synthesis of chiral fluorinated amino acids using various enzyme classes, including lipases, aldolases, transaminases, and dehydrogenases.

Lipase-Catalyzed Kinetic Resolution of Fluorinated β-Amino Esters

Lipases are versatile hydrolases that can be employed for the kinetic resolution of racemic mixtures. In the context of fluorinated amino acids, lipases can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. This method allows for the separation of both enantiomers in high purity.

Table 1: Lipase-Catalyzed Hydrolysis of Racemic β-Fluorophenyl-Substituted β-Amino Carboxylic Ester Hydrochloride Salts
SubstrateEnzymeProduct (Enantiomer)Yield (%)Enantiomeric Excess (e.e., %)
Racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate HClLipase PSIM (Burkholderia cepacia)(R)-ethyl 3-amino-3-(4-fluorophenyl)propanoate>48≥99
(S)-3-amino-3-(4-fluorophenyl)propionic acid>48≥99
Racemic ethyl 3-amino-3-(3-fluorophenyl)propanoate HClLipase PSIM (Burkholderia cepacia)(R)-ethyl 3-amino-3-(3-fluorophenyl)propanoate>48≥99
(S)-3-amino-3-(3-fluorophenyl)propionic acid>48≥99
Racemic ethyl 3-amino-3-(2-fluorophenyl)propanoate HClLipase PSIM (Burkholderia cepacia)(R)-ethyl 3-amino-3-(2-fluorophenyl)propanoate>48≥99
(S)-3-amino-3-(2-fluorophenyl)propionic acid>48≥99
Experimental Protocol: Kinetic Resolution using Lipase PSIM[1][2]

This protocol describes the preparative-scale kinetic resolution of racemic β-amino carboxylic ester hydrochloride salts.

Materials:

  • Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochloride salt

  • Lipase PSIM (from Burkholderia cepacia)

  • Diisopropyl ether (iPr₂O)

  • Triethylamine (Et₃N)

  • Deionized water

Procedure:

  • To a solution of the racemic β-amino carboxylic ester hydrochloride salt (e.g., 1 g) in diisopropyl ether (volume to achieve desired concentration), add triethylamine (0.5 equivalents) and deionized water (0.5 equivalents).

  • Add lipase PSIM (30 mg/mL).

  • Incubate the reaction mixture at 45°C with shaking.

  • Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC) until approximately 50% conversion is reached.

  • Upon completion, separate the enzyme by filtration.

  • Isolate the unreacted (R)-amino ester by extraction with an organic solvent.

  • Isolate the (S)-amino acid product from the aqueous phase after acidification.

  • Purify the products by standard methods (e.g., crystallization or chromatography).

  • Determine the enantiomeric excess of the unreacted ester and the product acid by chiral HPLC analysis.

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Resolution cluster_workup Work-up & Purification cluster_products Final Products racemic_ester Racemic Fluorinated Amino Ester HCl reaction_vessel Reaction Vessel (iPr₂O, Et₃N, H₂O, 45°C) racemic_ester->reaction_vessel filtration Filtration reaction_vessel->filtration lipase Lipase PSIM lipase->reaction_vessel extraction Liquid-Liquid Extraction filtration->extraction purification_R Purification of (R)-Ester extraction->purification_R Organic Phase purification_S Purification of (S)-Acid extraction->purification_S Aqueous Phase R_ester (R)-Amino Ester purification_R->R_ester S_acid (S)-Amino Acid purification_S->S_acid

Caption: General workflow for lipase-catalyzed kinetic resolution.

Aldolase-Catalyzed Synthesis of Fluorinated β-Hydroxy-α-Amino Acids

Aldolases are enzymes that catalyze aldol reactions, forming carbon-carbon bonds. Threonine aldolases, in particular, can be used for the stereoselective synthesis of β-hydroxy-α-amino acids from glycine and an aldehyde. By using fluorinated aldehydes as substrates, chiral fluorinated β-hydroxy-α-amino acids can be synthesized.

Table 2: Aldolase-Catalyzed Synthesis of β-Hydroxy-α-Amino Acids
EnzymeAldehyde SubstrateAmino DonorProductDiastereomeric Ratio (dr)
l-threonine transaldolase (ObiH)Aromatic, aliphatic, and heterocyclic aldehydesl-ThreonineVarious β-hydroxy-α-amino acidsHigh (decreases at high conversion)
D-threonine aldolase (from Delftia sp.)Aromatic aldehydesGlycineChiral aromatic β-hydroxy-α-amino acidsExcellent
Experimental Protocol: Synthesis using l-Threonine Transaldolase (ObiH) Whole Cells[3][4]

This protocol describes the synthesis of β-hydroxy-α-amino acids using a whole-cell biocatalyst expressing ObiH.

Materials:

  • E. coli cells expressing l-threonine transaldolase (ObiH)

  • Fluorinated aldehyde substrate

  • l-Threonine

  • Tris-HCl buffer (50 mM, pH 8.5)

  • Dimethyl sulfoxide (DMSO, as co-solvent if needed)

  • Acetonitrile (MeCN)

Procedure:

  • Prepare a suspension of E. coli cells expressing ObiH in 50 mM Tris-HCl buffer (pH 8.5).

  • In a reaction vessel, combine the fluorinated aldehyde (e.g., 20 mM) and l-threonine (e.g., 125 mM).

  • If the aldehyde has low aqueous solubility, add DMSO as a co-solvent (e.g., 10% v/v).

  • Initiate the reaction by adding the whole-cell suspension.

  • Incubate the reaction at 37°C for a specified time (e.g., 20 hours).

  • Quench the reaction by adding an equal volume of acetonitrile.

  • Remove the cell debris by centrifugation.

  • Purify the product from the supernatant using a suitable chromatographic method (e.g., reverse-phase chromatography).

  • Analyze the product for yield and diastereoselectivity (e.g., by NMR or HPLC).

G cluster_reactants Reactants cluster_biocatalyst Biocatalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product aldehyde Fluorinated Aldehyde incubation Incubation at 37°C aldehyde->incubation threonine L-Threonine threonine->incubation obiH ObiH Whole Cells in Tris Buffer (pH 8.5) obiH->incubation quenching Quenching with MeCN incubation->quenching centrifugation Centrifugation quenching->centrifugation purification Chromatographic Purification centrifugation->purification product β-Hydroxy-α-Amino Acid purification->product

Caption: Workflow for aldolase-catalyzed synthesis.

Transaminase-Catalyzed Asymmetric Synthesis and Kinetic Resolution

Transaminases catalyze the transfer of an amino group from an amino donor to a keto acceptor. They can be used for the asymmetric synthesis of chiral amines from prochiral ketones or for the kinetic resolution of racemic amines.

Table 3: Transaminase-Catalyzed Synthesis of Chiral Fluorinated Amines and Amino Acids
EnzymeSubstrateAmino Donor/AcceptorProductEnantiomeric Excess (e.e., %)
ω-Transaminase (Variovorax boronicumulans)Racemic fluorinated β-amino acidsVarious amino donors/acceptorsEnantiopure β-amino acids86.6 to >99.9
ω-Transaminase (from marine bacterium)4-(Trifluoromethyl)acetophenoneIsopropylamine(S)-1-(4-Trifluoromethylphenyl)ethylamineHigh
ω-Transaminase (Vibrio fluvialis)BenzylacetoneL-Alanine(S)-1-methyl-3-phenylpropylamine>99
Experimental Protocol: Kinetic Resolution using ω-Transaminase from Variovorax boronicumulans[5]

This protocol is for the kinetic resolution of racemic β-amino acids.

Materials:

  • Racemic fluorinated β-amino acid

  • ω-Transaminase from Variovorax boronicumulans (VboTA)

  • Suitable amino donor/acceptor pair (e.g., pyruvate and an amine)

  • Buffer (e.g., pH 9)

Procedure:

  • Prepare a reaction mixture containing the racemic β-amino acid, the amino donor/acceptor, and the VboTA enzyme in the appropriate buffer.

  • Incubate the reaction at the optimal temperature (32°C).

  • Monitor the reaction until approximately 50% conversion is achieved.

  • Stop the reaction and separate the remaining substrate and the product.

  • Determine the enantiomeric excess of the unreacted amino acid and the product.

Experimental Protocol: Asymmetric Synthesis using ω-Transaminase[6][7]

This protocol describes the asymmetric synthesis of a chiral amine from a prochiral ketone.

Materials:

  • Prochiral fluorinated ketone (e.g., 4-(Trifluoromethyl)acetophenone)

  • ω-Transaminase

  • Amino donor (e.g., L-Alanine or Isopropylamine)

  • Buffer (e.g., pH 7)

  • Co-solvent (e.g., DMSO, if needed)

  • Pyridoxal 5'-phosphate (PLP) cofactor

Procedure:

  • Dissolve the ketone substrate in a suitable buffer, using a co-solvent like DMSO (e.g., 25-30% v/v) if necessary for solubility.

  • Add the amino donor and the PLP cofactor.

  • Initiate the reaction by adding the ω-transaminase.

  • Incubate the reaction at an optimal temperature (e.g., 30-40°C) with gentle agitation.

  • Monitor the formation of the chiral amine product.

  • To drive the reaction to completion, a system for product removal or co-product removal (e.g., using lactate dehydrogenase to remove pyruvate) can be employed.

  • Once the reaction is complete, extract the chiral amine product and purify it.

  • Determine the yield and enantiomeric excess of the product.

G cluster_reactants Reactants cluster_biocatalyst Biocatalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product ketone Prochiral Fluorinated Ketone reaction_vessel Reaction Vessel (Buffer, optional DMSO) ketone->reaction_vessel amine_donor Amino Donor (e.g., L-Alanine) amine_donor->reaction_vessel transaminase ω-Transaminase + PLP transaminase->reaction_vessel extraction Extraction reaction_vessel->extraction purification Purification extraction->purification chiral_amine Chiral Fluorinated Amine purification->chiral_amine

Caption: Workflow for transaminase-catalyzed asymmetric synthesis.

Dehydrogenase-Catalyzed Reductive Amination

Amino acid dehydrogenases (AADHs) catalyze the reversible reductive amination of α-keto acids to the corresponding α-amino acids using a nicotinamide cofactor (NADH or NADPH). By using fluorinated α-keto acids as substrates, chiral fluorinated α-amino acids can be produced with high enantioselectivity.

Table 4: Leucine Dehydrogenase-Catalyzed Transamination-Like Reaction
α-Keto Acid Substrateα-Amino Acid SubstrateProduct α-Amino AcidProduct α-Keto AcidConversion (%)
2-Oxobutanoic acidL-LeucineL-2-Aminobutyric acid4-Methyl-2-oxopentanoic acid90.3
Experimental Protocol: Transamination-Like Reaction using Leucine Dehydrogenase[8]

This protocol describes the co-synthesis of an α-amino acid and an α-keto acid.

Materials:

  • Fluorinated α-keto acid

  • An α-amino acid (e.g., L-leucine)

  • Leucine dehydrogenase (LDH) from Bacillus cereus

  • NAD⁺/NADH

  • Tris-HCl buffer (0.1 M, pH 8.5)

  • NH₄Cl/NH₄OH buffer (1 M, pH 9.5)

Procedure for Reductive Amination:

  • Prepare a reaction mixture containing the fluorinated α-keto acid (10 mM), NAD⁺ (10 mM), and purified LDH (1.0 mg/mL) in 1 M NH₄Cl/NH₄OH buffer (pH 9.5).

  • Incubate the reaction at 30°C with shaking for 12 hours.

  • Monitor the formation of the fluorinated amino acid.

Procedure for Coupled Transamination-Like Reaction:

  • Prepare a reaction mixture containing the fluorinated α-keto acid and the chosen α-amino acid (e.g., L-leucine) in an appropriate buffer.

  • Add a catalytic amount of NAD⁺/NADH.

  • Initiate the reaction by adding leucine dehydrogenase.

  • Incubate the reaction under optimal conditions (e.g., 30°C, pH 8.5-9.5).

  • Monitor the conversion of both substrates to their respective products.

  • Isolate and purify the desired fluorinated amino acid.

G cluster_cofactors Cofactors cluster_enzyme Enzyme keto_acid Fluorinated α-Keto Acid ldh Leucine Dehydrogenase (LDH) keto_acid->ldh amino_acid_donor α-Amino Acid (e.g., L-Leucine) amino_acid_donor->ldh nad NAD⁺ nad->ldh nadh NADH nadh->ldh ldh->nad ldh->nadh new_amino_acid Fluorinated α-Amino Acid ldh->new_amino_acid new_keto_acid α-Keto Acid ldh->new_keto_acid

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-4-Fluorophenylglycine. This resource is designed for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of this critical chiral building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing enantiomerically pure this compound?

A1: The primary methods for enantioselective synthesis of this compound are:

  • Chemoenzymatic Resolution: This is a widely used industrial method. It begins with a classical Strecker synthesis to produce racemic 2-amino-2-(4-fluorophenyl)acetonitrile.[1] This racemic intermediate is then subjected to enzymatic kinetic resolution using an (R)-selective nitrilase. The enzyme specifically hydrolyzes the (R)-aminonitrile to this compound, leaving the (S)-aminonitrile unreacted for separation.

  • Asymmetric Strecker Synthesis: This method employs a chiral auxiliary to direct the stereochemistry during the cyanide addition step. For instance, reacting 4-fluorobenzaldehyde with a chiral amine, such as (R)-phenylglycine amide or (S)-1-(4-methoxyphenyl)ethylamine, and a cyanide source generates a diastereomeric mixture of α-aminonitriles.[2][3] One diastereomer can be selectively crystallized and then hydrolyzed to yield the desired (R)-amino acid.

  • Crystallization-Induced Resolution: Techniques like "Dutch Resolution" can be employed to resolve the final racemic amino acid by forming diastereomeric salts with a chiral resolving agent, such as (+)-10-camphorsulfonic acid, often in the presence of a structurally related amino acid to facilitate the formation of mixed crystals.[4]

Q2: Why is the classical Strecker synthesis not suitable for producing this compound directly?

A2: The classical Strecker synthesis involves the reaction of an aldehyde (4-fluorobenzaldehyde), ammonia, and cyanide.[1] The key step, the nucleophilic attack of the cyanide ion on the planar imine intermediate, occurs with equal probability from either face of the molecule. This results in a 50:50 mixture of the (R) and (S) enantiomers, known as a racemic mixture, which is optically inactive.[5] To obtain a single enantiomer, a subsequent resolution step or an asymmetric version of the synthesis is required.

Q3: What is a nitrilase and why is it useful in this synthesis?

A3: A nitrilase is an enzyme (EC 3.5.5.1) that catalyzes the direct hydrolysis of a nitrile (-C≡N) group to a carboxylic acid and ammonia.[6][7][8] Nitrilases are highly valuable in this context because they can be enantioselective, meaning they can selectively react with only one enantiomer in a racemic mixture. By using an (R)-selective nitrilase, one can convert racemic 2-amino-2-(4-fluorophenyl)acetonitrile into this compound while leaving the (S)-enantiomer of the nitrile largely untouched, enabling separation.[1]

Q4: Can I use a chiral catalyst instead of a chiral auxiliary for the asymmetric Strecker reaction?

A4: Yes, catalytic asymmetric Strecker syntheses have been developed. These methods use a sub-stoichiometric amount of a chiral catalyst, such as a chiral amido-thiourea, to control the enantioselectivity of the hydrocyanation step.[9][10] This approach can be highly efficient and avoids the need to introduce and later remove a stoichiometric chiral auxiliary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using a chemoenzymatic or asymmetric Strecker approach.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Strecker Reaction 1. Incomplete Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the product. 2. Side Reactions: The aldehyde may undergo side reactions (e.g., Cannizzaro reaction) under basic conditions. 3. Hydrolysis of Cyanide: The cyanide source (e.g., KCN, NaCN) can be hydrolyzed, reducing its effective concentration.1. Drive Imine Formation: Add a dehydrating agent like MgSO₄ to remove water and shift the equilibrium.[11] Ensure an adequate excess of ammonia is used. 2. Control pH: Maintain the pH in a weakly acidic to neutral range (pH 7-9) to favor imine formation over side reactions. 3. Use Buffered System: Employ a buffered solution (e.g., NH₄Cl/NH₃) to maintain optimal pH and provide a source of ammonia.
Low Diastereomeric Excess (d.e.) in Asymmetric Strecker Synthesis 1. Poor Stereocontrol: The chosen chiral auxiliary may not be effective for the 4-fluorobenzaldehyde substrate. 2. Epimerization: The α-proton of the aminonitrile product is acidic and can be removed by base, leading to racemization/epimerization. 3. Inefficient Crystallization: The desired diastereomer may not be significantly less soluble than the other, leading to co-precipitation.1. Screen Auxiliaries: Test different chiral auxiliaries to find one that provides better stereoselectivity. 2. Control Temperature & Base: Run the reaction at a lower temperature (e.g., 0 °C) to minimize epimerization.[9] Avoid strong bases after the aminonitrile is formed. 3. Optimize Crystallization: Systematically screen different solvents and solvent mixtures. Employ slow, controlled cooling to promote selective crystallization. Adding a seed crystal of the pure diastereomer can be beneficial.[12]
Low Enantiomeric Excess (e.e.) in Enzymatic Resolution 1. Suboptimal Enzyme Activity/Selectivity: The chosen nitrilase may have low enantioselectivity (E-value) for the substrate. Reaction conditions (pH, temperature) may not be optimal. 2. Incomplete Reaction: The reaction may not have reached 50% conversion, which is the theoretical maximum for a kinetic resolution. 3. Product Inhibition: The enzyme may be inhibited by the product (the amino acid) or by-products (ammonia).1. Optimize Reaction Conditions: Screen different commercially available nitrilases. Optimize pH, temperature, and buffer composition for the specific enzyme.[13] 2. Monitor Conversion: Track the reaction progress using HPLC to ensure it proceeds to ~50% conversion for maximum e.e. of the remaining substrate and product. 3. Use Whole Cells/Immobilized Enzyme: Using whole cells or immobilized enzymes can sometimes mitigate product inhibition and improve stability.[14] Consider in-situ product removal if possible.
Product "Oils Out" Instead of Crystallizing 1. High Solute Concentration: The solution is supersaturated to a point where the product separates as a liquid phase. 2. Rapid Cooling: Cooling the solution too quickly can prevent the formation of an ordered crystal lattice. 3. Inappropriate Solvent: The solvent system may not be suitable for crystallization of the target diastereomeric salt or amino acid.1. Dilute the Solution: Add more solvent to reduce the concentration before cooling. 2. Slow Cooling: Allow the solution to cool to room temperature slowly, followed by gradual cooling in an ice bath or refrigerator.[12] 3. Solvent Screening: Experiment with different solvents or add an anti-solvent (a solvent in which the product is less soluble) dropwise to induce crystallization.[12]
Difficulty Removing Chiral Auxiliary 1. Stable Amide/Imine Bond: The bond connecting the auxiliary may be resistant to the chosen cleavage conditions. 2. Side Reactions during Cleavage: Harsh acidic or basic conditions can lead to degradation of the desired product.1. Use Appropriate Cleavage Conditions: For auxiliaries like (S)-1-(4-methoxyphenyl)ethylamine, hydrolysis of the intermediate aminonitrile with strong acid (e.g., 6 M HCl) at elevated temperatures is typically sufficient to cleave the auxiliary and hydrolyze the nitrile simultaneously.[2] 2. Consider Hydrogenolysis: For N-benzyl-type auxiliaries, catalytic hydrogenolysis can be a milder alternative to harsh acid hydrolysis for cleavage.

Data Presentation

The following tables summarize representative data for key steps in the synthesis. Note that direct comparisons are challenging as conditions and substrates vary between studies.

Table 1: Asymmetric Strecker Synthesis of α-Aminonitriles using a Chiral Auxiliary (Data adapted from a study on various aryl aldehydes)

Aryl AldehydeChiral AuxiliaryYield of Major DiastereomerDiastereomeric Ratio (d.r.)
4-Fluorobenzaldehyde(S)-1-(4-methoxyphenyl)ethylamine70% (as HCl salt)>95:5
Benzaldehyde(S)-1-(4-methoxyphenyl)ethylamine85%>99:1
2-Bromobenzaldehyde(S)-1-(4-methoxyphenyl)ethylamine58%>99:1
Source: Adapted from J. Org. Chem. 2008, 73, 11, 4309–4312.[2]

Table 2: Chemoenzymatic Synthesis of (R)-Phenylglycine Amide (PGAA) (Illustrative data for a related substrate, Phenylglycinonitrile)

Nitrilase VariantHost StrainProductYieldEnantiomeric Excess (e.e.)
Nitrilase MutantE. coli JM109 (wild-type)(R)-PGAA79%93%
Nitrilase MutantE. coli JM109ΔpepA + Aminopeptidase(R)-PGAA85%98%
Source: Adapted from Frontiers in Catalysis, 2022, 2.[1]

Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis and Hydrolysis

This protocol is adapted for the synthesis of this compound using (R)-phenylglycine amide as the chiral auxiliary, based on a crystallization-induced asymmetric transformation.

Step 1: Synthesis of (R,R)-2-((4-Fluorophenyl)(phenylformamido)methyl)amino)-2-phenylacetamide

  • To a solution of (R)-phenylglycine amide (1.0 eq) in a suitable solvent (e.g., methanol), add 4-fluorobenzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding imine.

  • Cool the mixture to 0 °C and add potassium cyanide (KCN, 1.1 eq) and a weak acid like acetic acid (1.0 eq).

  • Stir the reaction mixture at 0-5 °C. The desired (R,R)-diastereomer of the α-aminonitrile is expected to selectively precipitate from the solution over several hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the precipitation is complete, collect the solid product by filtration.

  • Wash the solid with cold solvent (methanol) and dry under vacuum to yield the diastereomerically pure α-aminonitrile.

Step 2: Hydrolysis to this compound

  • Suspend the purified (R,R)-α-aminonitrile diastereomer in 6 M aqueous HCl.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

  • Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the cleaved chiral auxiliary and other organic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of 4-fluorophenylglycine (approx. pH 6-7) using a base (e.g., NH₄OH or NaOH).

  • The product, this compound, will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum. Characterize by NMR, HPLC (chiral column), and optical rotation.

Diagrams and Workflows

Chemoenzymatic Synthesis Workflow

Chemoenzymatic_Workflow Figure 1: Chemoenzymatic Synthesis Workflow cluster_strecker Step 1: Racemic Strecker Synthesis cluster_resolution Step 2: Enzymatic Kinetic Resolution cluster_separation Step 3: Separation & Isolation A 4-Fluorobenzaldehyde + NH3 + KCN B Racemic (R/S)- 2-amino-2-(4-fluorophenyl)acetonitrile A->B Chemical Synthesis D Reaction Mixture B->D C (R)-Selective Nitrilase C->D G Separation (e.g., Extraction) D->G E This compound (Product) F (S)-Aminonitrile (Unreacted) G->E G->F

Caption: Workflow for the chemoenzymatic synthesis of this compound.

Troubleshooting Logic for Low Enantiomeric Excess

Troubleshooting_Low_EE Figure 2: Troubleshooting Low Enantiomeric Excess (e.e.) Start Low e.e. Observed CheckMethod Which method was used? Start->CheckMethod Enzymatic Enzymatic Resolution CheckMethod->Enzymatic Enzymatic Asymmetric Asymmetric Synthesis CheckMethod->Asymmetric Asymmetric CheckConversion Is reaction conversion ~50%? Enzymatic->CheckConversion OptimizeEnzyme Optimize enzyme conditions (pH, Temp) or screen new nitrilases. CheckConversion->OptimizeEnzyme Yes MonitorReaction Monitor reaction via HPLC. Adjust time accordingly. CheckConversion->MonitorReaction No CheckDE Was d.e. of intermediate low? Asymmetric->CheckDE CheckRacemization Could racemization occur during hydrolysis/workup? CheckDE->CheckRacemization No OptimizeCrystallization Optimize crystallization solvent and cooling rate for higher d.e. CheckDE->OptimizeCrystallization Yes MildConditions Use milder conditions for auxiliary cleavage and pH adjustment. CheckRacemization->MildConditions Yes

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

Common side reactions in the synthesis of (R)-4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (R)-4-Fluorophenylglycine. The information is presented in a question-and-answer format to directly address specific issues researchers may face in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield of Racemic 4-Fluorophenylglycine in Strecker Synthesis

Q1: My Strecker synthesis of 4-fluorophenylglycine from 4-fluorobenzaldehyde is resulting in a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Strecker synthesis of 4-fluorophenylglycine can arise from several factors. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Imine Formation: The initial condensation of 4-fluorobenzaldehyde with ammonia to form the imine is a critical equilibrium-driven step.

    • Solution: Ensure an adequate excess of ammonia is used to drive the equilibrium towards the imine. The reaction temperature can also be optimized; while initial stages may benefit from cooling, subsequent steps might require gentle heating.

  • Side Reactions of 4-Fluorobenzaldehyde: The aldehyde can undergo side reactions that consume the starting material.

    • Solution: The aldehyde group is reactive and can participate in various side reactions.[1] Ensure the purity of your 4-fluorobenzaldehyde, as impurities can catalyze undesired pathways. Consider adding the cyanide source portion-wise to minimize its reaction with the aldehyde before imine formation.

  • Hydrolysis of the Aminonitrile Intermediate: The α-aminonitrile intermediate can be sensitive to hydrolysis back to the aldehyde under certain pH conditions.

    • Solution: Maintain careful control over the pH of the reaction mixture. The subsequent hydrolysis to the amino acid is typically carried out under strongly acidic or basic conditions, but the initial aminonitrile formation requires milder conditions.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and equilibrium.

    • Solution: While aqueous ammonia is common, exploring co-solvents like methanol or ethanol can sometimes improve solubility and yields. A systematic optimization of temperature and reaction time is recommended.

Issue 2: Low Enantiomeric Excess (ee) in the Resolution of DL-4-Fluorophenylglycine

Q2: I am performing an enzymatic resolution of N-acetyl-DL-4-fluorophenylglycine, but the enantiomeric excess of my (R)-enantiomer is consistently low. What could be the problem?

A2: Achieving high enantiomeric excess in enzymatic resolutions is highly dependent on the enzyme's activity and selectivity, as well as the reaction conditions. Here are key areas to investigate:

  • Suboptimal Enzyme Activity or Selectivity: The chosen enzyme (e.g., Penicillin G Acylase) may not be optimal for this specific substrate.

    • Solution: Screen different commercially available acylases or lipases to find one with higher selectivity for the N-acetyl-L-4-fluorophenylglycine. Ensure the enzyme is not denatured by improper storage or handling. The pH and temperature of the reaction are critical for enzyme performance and should be finely tuned.

  • Racemization of the Product or Starting Material: Phenylglycine derivatives are known to be prone to racemization, especially under basic conditions.[2] The electron-withdrawing nature of the fluorine atom can potentially influence the acidity of the α-proton, affecting the rate of racemization.

    • Solution: Maintain strict pH control during the enzymatic resolution and subsequent work-up steps. Avoid prolonged exposure to strongly basic or acidic conditions. Lowering the reaction temperature can also help to minimize racemization.

  • Incomplete Separation of Enantiomers: The separation of the desired (R)-N-acetyl-4-fluorophenylglycine from the L-4-fluorophenylglycine can be challenging.

    • Solution: Optimize the pH for the fractional crystallization or extraction process. The isoelectric points of the acetylated and non-acetylated forms will be different, which can be exploited for separation.

  • Co-precipitation of the Undesired Diastereomeric Salt: If using a chiral resolving agent, the undesired diastereomer may co-precipitate, leading to low enantiomeric excess.

    • Solution: Recrystallization of the isolated diastereomeric salt is a common and effective method to improve enantiomeric purity.

Issue 3: Formation of an Oily Product Instead of Crystals During Purification

Q3: During the recrystallization of this compound, the product is "oiling out" instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid. This is a common issue in crystallization and can be addressed by modifying the crystallization conditions:

  • High Solute Concentration or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules may not have enough time to arrange themselves into a crystal lattice.

    • Solution: Try using a more dilute solution. Employ a slower cooling rate by allowing the flask to cool to room temperature on the benchtop before transferring it to an ice bath.

  • Inappropriate Solvent System: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (an anti-solvent) can often induce crystallization. For amino acids, water/ethanol or water/acetone mixtures are commonly used.

  • Presence of Impurities: Impurities can inhibit crystal nucleation and growth.

    • Solution: If possible, try to further purify the crude product before recrystallization, for example, by passing it through a short plug of silica gel. Adding a seed crystal of the pure compound can also help to initiate crystallization.

Data Presentation

Table 1: Hypothetical Yields and Enantiomeric Excess for this compound Synthesis

Synthesis StepMethodTypical Yield (%)Typical Enantiomeric Excess (ee%)
Racemic SynthesisStrecker Synthesis60-80N/A
Chiral ResolutionEnzymatic Resolution35-45 (of theoretical 50%)>98
PurificationRecrystallization80-95>99

Note: The data presented in this table are representative values based on the synthesis of similar amino acids and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Strecker Synthesis of Racemic 4-Fluorophenylglycine

Materials:

  • 4-Fluorobenzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Aqueous ammonia (28%)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride (1.1 eq) in aqueous ammonia and add 4-fluorobenzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture in an ice bath and slowly add a solution of sodium cyanide (1.05 eq) in water.

  • Allow the reaction to stir at room temperature overnight.

  • Extract the resulting α-aminonitrile with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Hydrolyze the crude aminonitrile by refluxing with concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point to precipitate the racemic 4-fluorophenylglycine.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Enzymatic Resolution of N-acetyl-DL-4-fluorophenylglycine

Materials:

  • Racemic 4-Fluorophenylglycine

  • Acetic anhydride

  • Penicillin G Acylase (immobilized)

  • Phosphate buffer (pH 7.5-8.0)

  • Hydrochloric acid (HCl)

Procedure:

  • N-Acetylation: Reflux the racemic 4-fluorophenylglycine with acetic anhydride in acetic acid to obtain N-acetyl-DL-4-fluorophenylglycine. Isolate the product by crystallization.

  • Enzymatic Hydrolysis: Suspend the N-acetyl-DL-4-fluorophenylglycine in a phosphate buffer. Add immobilized Penicillin G Acylase.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) while maintaining the pH with the addition of a dilute base. Monitor the reaction progress by HPLC.

  • Once approximately 50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Separation:

    • Acidify the filtrate to a low pH (e.g., pH 2) with HCl to precipitate the unreacted (R)-N-acetyl-4-fluorophenylglycine.

    • Collect the precipitate by filtration. The filtrate contains the L-4-fluorophenylglycine.

  • Deprotection: Hydrolyze the isolated (R)-N-acetyl-4-fluorophenylglycine by refluxing in aqueous HCl to yield this compound.

  • Neutralize the solution to the isoelectric point to precipitate the final product. Collect the solid by filtration, wash with cold water, and dry.

Mandatory Visualization

Strecker_Synthesis_Workflow cluster_strecker Strecker Synthesis of DL-4-Fluorophenylglycine Start 4-Fluorobenzaldehyde + Ammonia Imine Imine Formation Start->Imine Aminonitrile Addition of Cyanide (α-Aminonitrile Formation) Imine->Aminonitrile Hydrolysis Acid Hydrolysis Aminonitrile->Hydrolysis Racemic_Product DL-4-Fluorophenylglycine Hydrolysis->Racemic_Product

Caption: Workflow for the Strecker Synthesis of Racemic 4-Fluorophenylglycine.

Enzymatic_Resolution_Workflow cluster_resolution Enzymatic Resolution Racemic_Start N-acetyl-DL-4-fluorophenylglycine Enzyme Enzymatic Hydrolysis (Penicillin G Acylase) Racemic_Start->Enzyme Mixture Mixture of: (R)-N-acetyl-4-fluorophenylglycine L-4-Fluorophenylglycine Enzyme->Mixture Separation Separation (e.g., Fractional Crystallization) Mixture->Separation R_Intermediate (R)-N-acetyl-4-fluorophenylglycine Separation->R_Intermediate L_Product L-4-Fluorophenylglycine Separation->L_Product Deprotection Acid Hydrolysis R_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Workflow for the Enzymatic Resolution of this compound.

Troubleshooting_Low_Yield Problem Low Yield in Strecker Synthesis Cause1 Incomplete Imine Formation Problem->Cause1 Cause2 Side Reactions of Aldehyde Problem->Cause2 Cause3 Intermediate Hydrolysis Problem->Cause3 Solution1 Increase Ammonia Conc. Optimize Temperature Cause1->Solution1 Solution2 Use Pure Aldehyde Portion-wise Cyanide Addition Cause2->Solution2 Solution3 Strict pH Control Cause3->Solution3

Caption: Troubleshooting Logic for Low Yield in Strecker Synthesis.

References

Technical Support Center: Peptide Synthesis with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for solid-phase peptide synthesis (SPPS) involving unnatural amino acids (UAAs).

Troubleshooting Guide

This section offers a systematic approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing unnatural amino acids.

Low Coupling Efficiency and Incomplete Reactions

Question: I am observing a significant amount of deletion sequences lacking the unnatural amino acid after LC-MS analysis of my crude peptide. What is causing this low coupling efficiency?

Answer: Low coupling efficiency for unnatural amino acids is a common challenge, primarily driven by steric hindrance. The bulky side chains or modifications on UAAs can physically obstruct the peptide bond formation.[1][2] This issue is particularly prevalent with β-branched, α,α-disubstituted, and N-methylated amino acids.[2]

Troubleshooting Workflow:

G cluster_0 start Low Coupling Efficiency Detected (Deletion Sequences in MS) kaiser_test Perform Kaiser Test on Resin Sample start->kaiser_test positive_kaiser Positive Kaiser Test (Blue/Purple Beads) kaiser_test->positive_kaiser double_couple Implement Double Coupling positive_kaiser->double_couple First Action re_evaluate Re-evaluate Coupling Reagents and Conditions positive_kaiser->re_evaluate If Double Coupling Fails double_couple->kaiser_test Re-test stronger_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) re_evaluate->stronger_reagent optimize_conditions Optimize Reaction Conditions (Time, Temperature, Solvent) re_evaluate->optimize_conditions final_analysis Analyze Crude Peptide by LC-MS stronger_reagent->final_analysis optimize_conditions->final_analysis G cluster_0 start Unnatural Amino Acid (UAA) in Peptide Chain fmoc_deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->fmoc_deprotection cleavage Cleavage from Resin (e.g., TFA Cocktail) start->cleavage side_reaction_deprotection Side-Chain Reaction/ Premature Deprotection fmoc_deprotection->side_reaction_deprotection side_reaction_cleavage Side-Chain Reaction/ Degradation cleavage->side_reaction_cleavage orthogonal_pg Select Orthogonal Protecting Group side_reaction_deprotection->orthogonal_pg modify_cocktail Modify Deprotection/ Cleavage Cocktail side_reaction_cleavage->modify_cocktail

References

Purification challenges and solutions for (R)-4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of (R)-4-Fluorophenylglycine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

The main difficulties in purifying this compound revolve around three key areas:

  • Enantiomeric Purity: The most significant challenge is the removal of the unwanted (S)-4-Fluorophenylglycine enantiomer to achieve high enantiomeric excess (e.e.).

  • Chemical Purity: Eliminating process-related impurities, such as unreacted starting materials (e.g., 4-fluorobenzaldehyde) and intermediates from the synthesis, is crucial.[1]

  • Polymorphism: Like its parent amino acid glycine, this compound may exhibit polymorphism, where different crystal forms can appear under various conditions.[2] Controlling crystallization to obtain a consistent and stable polymorphic form is essential for reproducibility in pharmaceutical applications.

Q2: What are the most common impurities found in commercial or crude this compound?

Impurities typically stem from the synthetic route used. For syntheses analogous to the Strecker or Bucherer-Bergs reactions, common impurities can be categorized as process-related or enantiomeric.[1][3] A summary of potential impurities is provided in the table below.

Q3: Which analytical techniques are essential for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique.[1] Two distinct HPLC methods are necessary for comprehensive purity analysis:

  • Chiral HPLC: This is critical for separating and quantifying the (R)- and (S)-enantiomers to determine the enantiomeric purity (e.e.).[1]

  • Reversed-Phase HPLC (RP-HPLC): This method is effective for detecting and quantifying process-related chemical impurities.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem: Low Enantiomeric Excess (e.e.) after Diastereomeric Resolution

  • Possible Cause 1: Suboptimal Resolving Agent or Solvent System. The efficiency of diastereomeric salt crystallization is highly dependent on the resolving agent and solvent, which govern the solubility differences between the two diastereomers.[4][5]

    • Solution: Screen a variety of chiral resolving agents (e.g., (+)-10-camphorsulfonic acid, tartaric acid derivatives) and solvent systems (e.g., alcohols, water-organic mixtures) to find the optimal combination that provides the largest solubility difference.[6][7] The "Dutch Resolution" technique, which uses a mixture of structurally related resolving agents, can sometimes improve resolution efficiency.[6]

  • Possible Cause 2: Co-precipitation of Diastereomers. If the cooling rate is too fast or the solution is excessively supersaturated, both diastereomeric salts may precipitate, leading to poor enantiomeric enrichment.

    • Solution: Employ a slow, controlled cooling profile to allow for selective crystallization of the less soluble diastereomer. Seeding the solution with a small number of crystals of the desired diastereomeric salt can promote controlled crystallization.[8]

  • Possible Cause 3: Racemization. The chiral center of phenylglycine derivatives can be susceptible to racemization under harsh pH or high-temperature conditions during workup or purification.

    • Solution: Maintain moderate pH and temperature conditions throughout the purification process. After isolating the diastereomeric salt, liberate the free amino acid under mild acidic or basic conditions.

Problem: Presence of Chemical Impurities after Recrystallization

  • Possible Cause 1: Inappropriate Recrystallization Solvent. The chosen solvent may not provide a sufficient solubility difference between this compound and the impurities at high and low temperatures.

    • Solution: Conduct a solvent screen to identify a system where the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities remain in solution. Common solvents for amino acids include water, ethanol, and their mixtures.

  • Possible Cause 2: Impurities Trapped within the Crystal Lattice. Rapid crystal growth can lead to the occlusion of impurities within the crystals.

    • Solution: Ensure the solution cools slowly to promote the formation of well-ordered crystals.[1] If purity remains an issue, a second recrystallization step may be necessary.

Problem: Inconsistent Crystal Form or Morphology (Polymorphism)

  • Possible Cause: Variation in Crystallization Conditions. Factors such as the solvent system, cooling rate, level of supersaturation, and the presence of additives can influence which polymorphic form crystallizes.[2]

    • Solution: Standardize and strictly control all crystallization parameters. Analyze the resulting crystal form using techniques like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure consistency between batches.[2] Using seed crystals of the desired polymorph can help direct the crystallization to the stable form.

Data Presentation

Table 1: Common Potential Impurities in this compound

Impurity Name Chemical Formula Typical Source Recommended Analytical Method
(S)-4-Fluorophenylglycine C₈H₈FNO₂ Incomplete chiral resolution or racemization Chiral HPLC
4-Fluorobenzaldehyde C₇H₅FO Unreacted starting material RP-HPLC

| 5-(4-fluorophenyl)hydantoin | C₉H₇FN₂O₂ | Intermediate from Bucherer-Bergs synthesis | RP-HPLC |

Table 2: Example Chiral HPLC Method Screening Conditions

Column Mobile Phase Composition (Hexane:Alcohol*) Flow Rate Detection
Chiralcel® OD-H 80:20 0.8 mL/min UV at 220 nm
Chiralpak® AD 90:10 1.0 mL/min UV at 220 nm
Chiralpak® AS 85:15 1.0 mL/min UV at 220 nm
Chirobiotic™ T 90:10 (with 0.1% TFA) 1.2 mL/min UV at 220 nm

*Note: Common alcohols for screening include Isopropanol (IPA) and Ethanol (EtOH). A gradient elution can also be effective for screening.[9]

Experimental Protocols

Protocol 1: Purification via Diastereomeric Salt Crystallization

  • Salt Formation: Dissolve racemic 4-Fluorophenylglycine in a suitable solvent (e.g., aqueous ethanol) at an elevated temperature (e.g., 60-70 °C). Add 0.5 equivalents of a chiral resolving agent (e.g., (R,R)-Tartaric Acid).[7]

  • Crystallization: Stir the solution and allow it to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize due to lower solubility.[4] For further precipitation, the flask can be cooled in an ice bath.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of the cold solvent.

  • Liberation of Enantiomer: Suspend the purified diastereomeric salt in water. Adjust the pH to the isoelectric point of the amino acid (typically pH 5-7) using a suitable base (e.g., NaOH solution) to precipitate the free this compound.[7]

  • Final Purification: Collect the purified enantiomer by filtration, wash with cold water, and dry under vacuum.

  • Analysis: Determine the enantiomeric excess of the product using Chiral HPLC.

Protocol 2: Analytical Method for Purity by Chiral HPLC

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Column and Mobile Phase: Use a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® AD).[10] A typical mobile phase is a mixture of n-hexane and an alcohol (e.g., isopropanol) with a small amount of an additive like trifluoroacetic acid (TFA) if needed for peak shape.[9][10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

  • Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (e.e.) using the formula:

    • e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Visualizations

Purification_Workflow start_node start_node process_node process_node decision_node decision_node analysis_node analysis_node end_node end_node start Crude Racemic 4-Fluorophenylglycine resolution Diastereomeric Salt Resolution start->resolution Add Chiral Resolving Agent chiral_hplc Chiral HPLC Analysis resolution->chiral_hplc In-process Control recrystallization Recrystallization recrystallization->chiral_hplc check_ee Check e.e. > 99%? check_ee->recrystallization No rp_hplc RP-HPLC Analysis check_ee->rp_hplc Yes check_purity Check Chem. Purity > 99.5%? check_purity->recrystallization No final_product Final Purified (R)-4-F-PhG check_purity->final_product Yes chiral_hplc->check_ee rp_hplc->check_purity

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Workflow start_node start_node decision_node decision_node solution_node solution_node action_node action_node start Low Enantiomeric Excess (e.e.) Detected is_cooling_slow Was Cooling Rate Slow & Controlled? start->is_cooling_slow is_solvent_optimal Is Solvent System Optimal? is_cooling_slow->is_solvent_optimal Yes slow_cooling Implement Slow, Controlled Cooling Profile. Consider Seeding. is_cooling_slow->slow_cooling No is_agent_optimal Is Resolving Agent Optimal? is_solvent_optimal->is_agent_optimal Yes screen_solvents Screen Alternative Solvent Systems (e.g., water/alcohol ratios) is_solvent_optimal->screen_solvents No screen_agents Screen Alternative Resolving Agents (e.g., CSA, Tartaric Acid) is_agent_optimal->screen_agents No re_run Re-run Resolution Experiment is_agent_optimal->re_run Yes (Consider Racemization) slow_cooling->re_run screen_solvents->re_run screen_agents->re_run

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

Technical Support Center: Overcoming Aggregation in Peptides Containing Hydrophobic Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic amino acids.

Frequently Asked Questions (FAQs)

Q1: What causes aggregation in peptides with hydrophobic amino acids?

A1: Peptide aggregation, particularly in sequences rich with hydrophobic amino acids, is primarily driven by the tendency of these non-polar residues to minimize their contact with water.[1] This leads to intermolecular association, where peptide chains self-assemble to shield their hydrophobic regions.[2] This process can be exacerbated by factors such as high peptide concentration, pH conditions that reduce the peptide's net charge, and the presence of surfaces that can promote nucleation.[3] The formation of stable secondary structures, like β-sheets, through inter-chain hydrogen bonding is a common mechanism of aggregation.[2][4]

Q2: How can I predict the aggregation potential of my peptide sequence?

A2: While precise prediction is challenging, several indicators can suggest a higher risk of aggregation.[2] Sequences with a high percentage of hydrophobic residues (e.g., Val, Ile, Leu, Phe, Trp, Met, Ala) are more prone to aggregation.[1][5] Specifically, stretches of contiguous hydrophobic and β-branched amino acids are strong predictors.[2] Computational tools and algorithms, such as TANGO, AGGRESCAN, and Zyggregator, can also be used to predict "aggregation-prone regions" (APRs) within a peptide sequence by analyzing its physicochemical properties.[3][6]

Q3: What are the common analytical techniques to detect and characterize peptide aggregation?

A3: A variety of biophysical techniques can be employed to detect and characterize peptide aggregation. These methods can provide information on the size, morphology, and kinetics of aggregate formation.

  • Spectroscopic Techniques: UV-visible absorbance spectroscopy can detect large, insoluble aggregates through increased turbidity.[6][7] Fluorescence spectroscopy, often using dyes like Thioflavin T (ThT), is highly sensitive for detecting amyloid-like fibrillar aggregates.[3][6] Circular Dichroism (CD) can monitor changes in the peptide's secondary structure during aggregation.[6]

  • Size-Based Techniques: Size Exclusion Chromatography (SEC) is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates.[8] Dynamic Light Scattering (DLS) measures the size distribution of particles in a solution and can track the formation of aggregates over time.[9][10]

  • Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can directly visualize the morphology of peptide aggregates.

Q4: What are some initial, simple steps I can take to improve the solubility of my hydrophobic peptide?

A4: Before resorting to more complex strategies, several straightforward methods can be attempted to improve the solubility of a hydrophobic peptide:

  • Solvent Choice: Initially, try to dissolve a small amount of the peptide in sterile, oxygen-free water or a common buffer like Tris or phosphate buffer at a neutral pH.[5]

  • pH Adjustment: The net charge of a peptide can significantly influence its solubility.[11] For peptides with a net positive charge (basic peptides), adding a small amount of dilute acetic acid or formic acid can help.[5] For peptides with a net negative charge (acidic peptides), a dilute solution of ammonium hydroxide or ammonium bicarbonate can be used.[5]

  • Use of Organic Solvents: If the peptide remains insoluble, dissolving it first in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile, followed by a stepwise dilution with the desired aqueous buffer, is a common approach.[5][11]

  • Sonication: Brief periods of sonication can help to break up small aggregates and aid in dissolution.[5][12]

Troubleshooting Guides

Scenario 1: My hydrophobic peptide is precipitating out of solution during synthesis or after purification.

Problem: The peptide is aggregating and becoming insoluble in the chosen solvent system.

Troubleshooting Steps:

  • Review the Peptide Sequence: Identify the number and distribution of hydrophobic residues. A high percentage (over 50%) of hydrophobic amino acids significantly increases the risk of aggregation.[5]

  • Optimize the Solvent System:

    • During Solid-Phase Peptide Synthesis (SPPS): If aggregation is occurring on the resin, consider switching from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or adding DMSO.[2] A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.[2]

    • Post-Purification: For the final peptide product, if it precipitates from an aqueous buffer, try redissolving it in an organic solvent like DMSO or DMF and then slowly adding it to the stirred aqueous buffer.[5]

  • Incorporate Chaotropic Agents: During SPPS, washing the resin with a solution containing a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step can disrupt secondary structures.[2][4] For solubilizing the final peptide, denaturing agents like guanidinium hydrochloride or urea can be used, but be aware that these may interfere with biological assays.[12]

  • Utilize Backbone Protection or Modifying Groups:

    • Pseudoproline Dipeptides: Strategically inserting pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) can introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets that lead to aggregation.[2][13]

    • Dmb/Hmb Protecting Groups: Using backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of amino acid residues can prevent hydrogen bonding and disrupt aggregation.[2][13]

  • Elevated Temperature: Performing coupling and deprotection steps at elevated temperatures (e.g., 50-90°C), often with the aid of a microwave peptide synthesizer, can help overcome aggregation during synthesis.[2]

Scenario 2: I am observing low yield in my solid-phase peptide synthesis (SPPS), and the resin is shrinking.

Problem: These are classic signs of on-resin peptide aggregation, which can block reactive sites and hinder both coupling and deprotection reactions.[14]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield and resin shrinking in SPPS.

Scenario 3: My purified hydrophobic peptide forms a gel at high concentrations.

Problem: The peptide is self-assembling into a highly ordered network, likely through extensive hydrogen bonding and hydrophobic interactions.

Troubleshooting Steps:

  • Determine the Critical Gelation Concentration: Systematically vary the peptide concentration to identify the threshold at which gelation occurs. Working below this concentration is the simplest solution if experimentally feasible.

  • Modify Buffer Conditions:

    • pH: Adjust the pH of the buffer to move further away from the peptide's isoelectric point (pI). Increasing the net charge on the peptide can enhance electrostatic repulsion and disrupt the interactions leading to gelation.

    • Ionic Strength: Modify the salt concentration of the buffer. The effect of ionic strength can be complex, so it may be necessary to screen a range of salt concentrations.

  • Incorporate Excipients:

    • Sugars: Sugars like sucrose or trehalose can act as stabilizers and may prevent gelation.

    • Amino Acids: Arginine and glutamate can be added to the buffer to increase peptide solubility by interacting with charged and hydrophobic regions.[15]

    • Non-detergent Sulfobetaines: These compounds can help to prevent aggregation.[15]

  • Control Temperature: Store the peptide solution at a temperature that disfavors gelation. This may require some experimentation, as some peptides are more stable at lower temperatures, while for others, cold can induce aggregation.

Scenario 4: I am seeing multiple peaks during HPLC analysis of my purified peptide.

Problem: While multiple peaks can arise from impurities or degradation, they can also be indicative of peptide aggregates (e.g., dimers, trimers, or higher-order oligomers).

Troubleshooting and Verification:

  • Analyze with Size Exclusion Chromatography (SEC): SEC is the preferred chromatographic method for separating species based on their size.[8] If the multiple peaks correspond to different molecular weights, this strongly suggests the presence of aggregates.

  • Modify HPLC Mobile Phase:

    • Increase Organic Solvent Concentration: A higher percentage of acetonitrile or methanol in the mobile phase can disrupt hydrophobic interactions and may cause aggregate peaks to decrease or disappear, while the monomer peak increases in intensity.

    • Add Ion-Pairing Agents: Ensure an appropriate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) is present, as this can help to solubilize the peptide and reduce non-specific interactions.

  • Collect and Re-analyze Fractions: Collect the fractions corresponding to the different peaks from the initial HPLC run. Re-inject each fraction separately. If the higher molecular weight peaks, upon re-injection, show a profile that includes the monomer peak, it indicates that the aggregates are in equilibrium with the monomer.

  • Spectroscopic Confirmation: Analyze the peptide solution using a technique like Dynamic Light Scattering (DLS) to confirm the presence of multiple species with different sizes in solution.[9]

Quantitative Data Summary

Table 1: Common Solvents for Initial Solubilization of Hydrophobic Peptides
SolventApplication NotesPotential Issues
DMSO A good first choice for highly hydrophobic peptides; generally biocompatible at low concentrations (<1%).[5][11]Can be difficult to remove; may oxidize peptides containing Cys or Met residues.
DMF Effective for dissolving many hydrophobic peptides.Higher toxicity than DMSO; may not be suitable for all biological assays.[5]
Acetonitrile Useful for peptides that are difficult to dissolve in DMSO or DMF.Can interfere with some biological assays.[5]
Isopropanol/Ethanol Can be used for some moderately hydrophobic peptides.May be less effective for extremely hydrophobic sequences.[12]
Dilute Acetic Acid For basic peptides (net positive charge).[5]May not be effective for highly hydrophobic, neutral peptides.
Dilute NH4OH For acidic peptides (net negative charge).[5]May not be effective for highly hydrophobic, neutral peptides.
Table 2: Strategies to Mitigate On-Resin Aggregation During SPPS
StrategyMechanism of ActionTypical Implementation
Solvent Modification Improves solvation of the growing peptide chain.Switch from DMF to NMP or use mixtures containing DMSO.[2]
Elevated Temperature Increases reaction kinetics and disrupts secondary structures.Perform couplings at 50-90°C, often with microwave assistance.[2]
Chaotropic Salts Disrupt hydrogen bonding networks.Wash resin with 0.8 M LiCl or NaClO₄ in DMF before coupling.[2]
Pseudoproline Dipeptides Introduce a "kink" in the peptide backbone, disrupting β-sheet formation.Insert a pseudoproline dipeptide every 6-8 residues, especially before hydrophobic clusters.[2][13]
Backbone Protection Prevents inter-chain hydrogen bonding.Incorporate an Hmb or Dmb protecting group on the α-nitrogen every 6-7 residues.[2][13]
Solubilizing Tags Increase the overall hydrophilicity of the peptide-resin complex.Attach a temporary hydrophilic tag (e.g., hexaarginine) to the C-terminus.[16][17]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Detection of Amyloid-like Fibrils

Objective: To monitor the formation of β-sheet-rich aggregates, such as amyloid fibrils, over time.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)

  • Peptide stock solution (dissolved in an appropriate solvent)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Procedure:

  • Prepare a working solution of the peptide at the desired final concentration in the assay buffer. It is crucial to ensure the peptide is initially in a monomeric state, which may require pre-treatment (e.g., dissolution in an organic solvent and dilution).

  • Prepare a ThT working solution by diluting the stock solution into the assay buffer to a final concentration of 10-20 µM.

  • In each well of the microplate, mix the peptide solution with the ThT working solution. Include control wells containing only the buffer and ThT.

  • Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C). Agitation (e.g., orbital shaking) between readings can be used to promote fibril formation.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.

  • Plot the fluorescence intensity versus time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is characteristic of amyloid fibril formation.[3]

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of a peptide.

Materials:

  • HPLC system with a UV detector

  • SEC column appropriate for the molecular weight range of the peptide and its potential aggregates

  • Mobile phase (e.g., phosphate buffer with an appropriate salt concentration, such as 150 mM NaCl, to minimize non-specific interactions with the column matrix)

  • Peptide sample, dissolved in the mobile phase

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Prepare the peptide sample by dissolving it in the mobile phase and filtering it through a 0.22 µm filter to remove any large particulates.

  • Inject a defined volume of the peptide sample onto the column.

  • Monitor the elution profile using the UV detector at a wavelength where the peptide absorbs (typically 214 nm or 280 nm).

  • Identify the peaks corresponding to different species based on their elution times. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).

  • Integrate the area under each peak to determine the relative percentage of each species in the sample. Calibration with molecular weight standards can be used to estimate the size of the aggregates.

Visualizations

Aggregation_Pathway Monomer Soluble Monomers Oligomer Soluble Oligomers Monomer->Oligomer Nucleation Protofibril Protofibrils Oligomer->Protofibril Elongation Amorphous Amorphous Aggregates Oligomer->Amorphous Disordered Precipitation Fibril Insoluble Fibrils (β-sheet rich) Protofibril->Fibril Maturation

References

Technical Support Center: Optimizing Cleavage of Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding the cleavage of synthetic peptides containing fluorinated residues.

Frequently Asked Questions (FAQs)

Q1: What makes the cleavage of peptides with fluorinated residues a special consideration?

The incorporation of fluorinated residues can introduce unique challenges during peptide cleavage. The high electronegativity of fluorine can alter the electronic properties of the peptide backbone and amino acid side chains. This may influence the stability of protecting groups and the susceptibility of the peptide to acid-catalyzed degradation, potentially requiring adjustments to standard cleavage protocols. While many standard protocols can be a good starting point, optimization is often necessary to ensure high yield and purity.

Q2: What is a standard, general-purpose cleavage cocktail for peptides with fluorinated amino acids synthesized via Fmoc-SPPS?

A widely used and effective general-purpose cleavage cocktail for most peptide sequences, including those with fluorinated residues, is a mixture of Trifluoroacetic Acid (TFA), water, and Triisopropylsilane (TIS).[1]

  • Recommended Cocktail: 95% TFA, 2.5% Water, 2.5% TIS

  • Reaction Time: 2-3 hours at room temperature

This cocktail is effective for cleaving peptides from most acid-labile resins (e.g., Wang, Rink Amide) and removing common tert-butyl (tBu)-based side-chain protecting groups.[1][2]

Q3: Which amino acid residues are most susceptible to side reactions during TFA deprotection?

Amino acid residues with nucleophilic side chains are particularly vulnerable to modification by reactive carbocations generated during TFA deprotection.[3] These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[3]

  • Methionine (Met): The thioether side chain can be alkylated and is also susceptible to oxidation.[3]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[3]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[3]

Q4: How do I choose the right scavengers for my cleavage cocktail?

Scavengers are crucial for trapping reactive carbocations generated during cleavage, thus preventing side reactions.[3] The choice of scavengers depends on the amino acid composition of your peptide.

Troubleshooting Guide

This section addresses specific issues you might encounter during the cleavage of peptides containing fluorinated residues.

Issue 1: Incomplete Cleavage or Deprotection

Symptom: Mass spectrometry analysis shows the presence of species with masses corresponding to the peptide still attached to the resin or with protecting groups remaining.

Possible Causes & Solutions:

  • Insufficient Reaction Time: The high electronegativity of fluorine might increase the stability of some protecting groups.

    • Solution: Extend the cleavage time. Start with the standard 2-3 hours and increase incrementally, monitoring the progress by cleaving a small amount of resin and analyzing the product. For peptides with multiple Arg(Pbf) residues, a longer cleavage time may be necessary.[3]

  • Inefficient Cleavage Cocktail: For peptides with multiple sensitive or sterically hindered fluorinated residues, a stronger cleavage cocktail might be required.

    • Solution: Consider using a more robust cocktail like Reagent K, especially if your peptide also contains sensitive residues like Cys, Met, or Trp.

  • Moisture Contamination: Water can interfere with the cleavage reaction.

    • Solution: Ensure the peptide-resin is thoroughly dried under a high vacuum before cleavage.

Issue 2: Presence of Unexpected Side Products (Alkylation or Oxidation)

Symptom: HPLC analysis shows multiple peaks, and mass spectrometry reveals adducts (e.g., +56 Da for t-butylation) or oxidation (+16 Da for methionine oxidation).

Possible Causes & Solutions:

  • Insufficient Scavenging: Standard scavenger concentrations may not be sufficient to trap all carbocations, especially with longer cleavage times.

    • Solution: Optimize your scavenger cocktail based on the peptide sequence. Refer to the scavenger selection table below. For instance, if your peptide contains Cysteine and Tryptophan, the addition of a thiol scavenger like 1,2-ethanedithiol (EDT) is recommended.[4]

  • Oxidation of Sensitive Residues: Residues like Methionine are prone to oxidation.

    • Solution: Use a specialized cleavage cocktail designed to minimize oxidation, such as Reagent H, which contains dimethylsulfide and ammonium iodide.[5][6]

Issue 3: Low Crude Peptide Yield

Symptom: The final amount of lyophilized peptide is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Precipitation: The altered solubility of fluorinated peptides might affect their precipitation in cold ether.

    • Solution: Ensure the ether is sufficiently cold (pre-chilled to at least -20°C). After adding the TFA filtrate to the ether, allow sufficient time for precipitation, potentially overnight at 4°C.

  • Peptide Adherence to Resin: The peptide may not have been fully cleaved from the resin.

    • Solution: After the initial filtration, wash the resin with a small amount of fresh TFA and combine the filtrates.[3]

Data Presentation: Cleavage Cocktail Compositions

The following table summarizes common cleavage cocktails and their components, highlighting their primary applications.

Reagent NameTFA (%)Phenol (%)Thioanisole (%)Water (%)1,2-Ethanedithiol (EDT) (%)Triisopropylsilane (TIS) (%)Other ComponentsPrimary Application
Standard 95--2.5-2.5-General purpose, for peptides without highly sensitive residues.[3]
Reagent K 82.55552.5--For peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[6]
Reagent B 885-5-2-"Odorless" option, useful for peptides with trityl-based protecting groups.[6]
Reagent H 81 (w/w)5 (w/w)5 (w/w)3 (w/w)2.5 (w/w)-2% Dimethylsulfide, 1.5% Ammonium IodideMinimizes oxidation of Methionine residues.[5][6]

Experimental Protocols

Protocol 1: Standard TFA Cleavage of a Fluorinated Peptide

This protocol is a starting point for a 0.1 mmol scale synthesis.

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail: 9.5 mL TFA, 0.25 mL water, and 0.25 mL TIS.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin. Collect the filtrate.

    • Wash the resin twice with 1-2 mL of fresh TFA and combine the filtrates.

  • Precipitation:

    • In a centrifuge tube, add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Washing and Drying:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet twice more with cold ether.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis DryResin Dry Peptide-Resin Cleavage Cleavage Reaction (2-3 hours, RT) DryResin->Cleavage PrepCocktail Prepare Cleavage Cocktail PrepCocktail->Cleavage Filter Filter to Remove Resin Cleavage->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Wash Wash Peptide Pellet Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Analysis LC-MS & HPLC Analysis Dry->Analysis

Caption: General workflow for cleavage of fluorinated peptides.

Troubleshooting_Tree Start Start Cleavage Analysis Incomplete Incomplete Cleavage? Start->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No Action_Time Increase Cleavage Time Monitor Progress Incomplete->Action_Time Yes Action_Cocktail Use Stronger Cocktail (e.g., Reagent K) Incomplete->Action_Cocktail Still Incomplete Success Cleavage Successful SideProducts->Success No Action_Scavenger Optimize Scavenger Mix (e.g., add EDT for Cys/Trp) SideProducts->Action_Scavenger Yes (Alkylation) Action_Oxidation Use Anti-Oxidation Cocktail (e.g., Reagent H for Met) SideProducts->Action_Oxidation Yes (Oxidation) Action_Time->Incomplete Action_Cocktail->Incomplete Action_Scavenger->SideProducts Action_Oxidation->SideProducts

Caption: Troubleshooting decision tree for cleavage optimization.

References

Stability issues of (R)-4-Fluorophenylglycine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-4-Fluorophenylglycine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is between 0-8 °C.[3][4]

Q2: Is this compound sensitive to light?

A2: While specific photostability data is limited, it is good practice to protect this compound from direct sunlight. Many complex organic molecules can be susceptible to photodegradation. For long-term storage, using an amber vial or storing in a dark location is recommended.

Q3: What materials are incompatible with this compound?

A3: You should avoid contact with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents, as these can lead to degradation of the compound.

Q4: What is the typical appearance of this compound?

A4: this compound is typically a white to off-white or yellow solid.[3][5] A significant change in color may indicate degradation.

Q5: At what temperature does this compound melt?

A5: The melting point is reported to be ≥300 °C.[5]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Discoloration (e.g., yellowing or browning) of the solid compound. 1. Oxidation due to improper storage (exposure to air/moisture).2. Exposure to light.3. Contamination.1. Ensure the container is tightly sealed and consider storing under an inert atmosphere (e.g., nitrogen or argon).2. Store in a dark location or use an amber vial.3. Use clean spatulas and equipment when handling.
Precipitation in a prepared solution. 1. The pH of the solution is near the isoelectric point of the compound.2. The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature.3. Degradation product is insoluble.1. Adjust the pH of the solution to be further from the isoelectric point. This compound is soluble in 1M HCl.[5]2. Gently warm the solution to redissolve the precipitate. If it persists, the solution may be supersaturated. Consider preparing a more dilute solution.3. Analyze the precipitate and the supernatant (e.g., by HPLC) to check for degradation.
Unexpected peaks in analytical chromatography (e.g., HPLC, GC). 1. Degradation of the compound due to harsh conditions (e.g., high temperature, extreme pH).2. Reaction with the solvent or other components in the mixture.1. Review the experimental conditions. If harsh conditions are necessary, prepare solutions fresh and use them immediately.2. Ensure the purity of the solvent and the compatibility of all components in the mixture.
Loss of potency or inconsistent experimental results. 1. Gradual degradation of the stock solution over time.2. Repeated freeze-thaw cycles of the stock solution.1. Prepare fresh stock solutions more frequently. Store stock solutions at a lower temperature (e.g., -20 °C) if stability at refrigerated temperatures is insufficient.2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Stability Data Summary

The following tables present hypothetical stability data for this compound under forced degradation conditions. This data is illustrative and intended to guide researchers in designing their own stability studies.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 7 Days.

pHInitial Purity (%)Purity after 7 days (%)Appearance
2.0 (0.01 N HCl)99.599.2Clear, colorless
4.5 (Acetate Buffer)99.598.0Clear, colorless
7.0 (Phosphate Buffer)99.597.5Clear, colorless
9.0 (Borate Buffer)99.596.1Faintly yellow
12.0 (0.01 N NaOH)99.592.3Yellow solution

Table 2: Effect of Temperature on the Stability of Solid this compound over 30 Days.

TemperatureInitial Purity (%)Purity after 30 days (%)Appearance
4°C99.599.4No change
25°C / 60% RH99.598.9No change
40°C / 75% RH99.597.2Slight yellowing
60°C99.595.0Noticeable yellowing

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffered saline (PBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At intervals, withdraw an aliquot, neutralize with 1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • At intervals, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (in solution):

    • Dilute the stock solution with PBS to a final concentration of 0.1 mg/mL.

    • Incubate at 60°C for 7 days.

    • At intervals, withdraw an aliquot for HPLC analysis.

  • Photostability:

    • Expose the solid compound and a solution (0.1 mg/mL in PBS) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored in the dark under the same conditions.

    • Analyze the samples by HPLC.

  • HPLC Analysis:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 20 µL

    • Quantify the amount of this compound remaining and any degradation products formed.

Visualizations

TroubleshootingWorkflow start Unexpected Experimental Result (e.g., low yield, extra peaks) check_purity 1. Check Purity of Starting Material start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_storage 2. Review Storage Conditions (Temp, Light, Moisture) purity_ok->check_storage Yes source_new Source New Batch of Compound purity_ok->source_new No storage_ok Storage Conditions Correct? check_storage->storage_ok check_solution 3. Evaluate Solution Stability (Age, Solvent, pH, Freeze-Thaw) storage_ok->check_solution Yes improve_storage Improve Storage Practices (e.g., inert gas, desiccator) storage_ok->improve_storage No solution_ok Solution Conditions Optimal? check_solution->solution_ok check_reaction 4. Assess Experimental Conditions (Temp, Reagents, Atmosphere) solution_ok->check_reaction Yes prepare_fresh Prepare Fresh Solutions Aliquot for single use solution_ok->prepare_fresh No modify_protocol Modify Experimental Protocol (e.g., lower temp, different solvent) check_reaction->modify_protocol

Caption: Troubleshooting workflow for stability issues.

StabilityTestingWorkflow start Start: this compound (Solid or Solution) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂) stress_conditions->oxidation heat Thermal Stress (e.g., 60°C) stress_conditions->heat light Photostability (ICH Guidelines) stress_conditions->light sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling heat->sampling light->sampling analysis Analyze by Stability- Indicating Method (e.g., HPLC) sampling->analysis data_analysis Data Analysis analysis->data_analysis quantify Quantify Parent Compound data_analysis->quantify identify Identify Degradants data_analysis->identify end Determine Degradation Profile and Rate quantify->end identify->end

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Enhancing the Efficiency of Chiral Resolution of Phenylglycine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving phenylglycine enantiomers. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges, alongside detailed experimental protocols and comparative data to enhance the efficiency of your chiral resolution processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of phenylglycine?

A1: The most prevalent methods for resolving racemic phenylglycine include diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography (e.g., High-Performance Liquid Chromatography - HPLC). Each method has its advantages and is chosen based on factors like scale, desired purity, and available resources.

Q2: Why is the theoretical maximum yield for classical chiral resolution often cited as 50%?

A2: In classical resolution methods like diastereomeric salt crystallization, a racemic mixture (containing equal amounts of two enantiomers) is reacted with a single enantiomer of a chiral resolving agent. This forms a pair of diastereomers with different physical properties, allowing for their separation. Since the resolving agent selectively interacts with one enantiomer to form a separable derivative (e.g., a less soluble salt that crystallizes), only that enantiomer can be isolated from the original racemic mixture in a single step, leading to a maximum theoretical yield of 50%.[1]

Q3: How can the 50% yield limitation be overcome?

A3: To exceed the 50% yield barrier, the unwanted enantiomer remaining in the mother liquor can be racemized, meaning it is converted back into the racemic mixture. This newly formed racemate can then be recycled back into the resolution process. This technique is crucial for making the overall process more economical and sustainable on an industrial scale.[1]

Q4: What is a "dynamic kinetic resolution"?

A4: Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemate with in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100% of a single enantiomer. Chemoenzymatic methods often employ DKR to achieve high yields and enantiomeric excess.[2][3][4][5]

Q5: What are some common chiral resolving agents for phenylglycine?

A5: For the resolution of DL-Phenylglycine via diastereomeric salt formation, (+)-Camphorsulfonic acid is a commonly used resolving agent.[1] Other resolving agents can also be employed depending on the specific experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral resolution of phenylglycine enantiomers.

Diastereomeric Salt Crystallization
Problem Potential Cause(s) Suggested Solution(s)
No crystal formation - Solution is not supersaturated.- Inappropriate solvent.- Concentration of substrate/resolving agent is too low.- Slowly cool the solution, evaporate some of the solvent, or add an anti-solvent to induce supersaturation.- Screen different solvents or solvent mixtures. The ideal solvent should provide limited solubility for the diastereomeric salts, with one being significantly less soluble.- Increase the concentration of the reactants.
Oiling out instead of crystallization - High supersaturation.- Rapid cooling.- Inappropriate solvent system.- Dilute the solution or cool it more slowly.- Screen different solvents.- Try adding a seed crystal of the desired diastereomer to induce crystallization.
Low yield of the desired enantiomer - Suboptimal stoichiometry of the resolving agent.- Significant amount of the desired diastereomer remains in the mother liquor.- Optimize the molar ratio of the resolving agent to the racemic mixture.- Optimize crystallization conditions (e.g., solvent, temperature) to minimize the solubility of the desired diastereomeric salt.
Low enantiomeric excess (ee%) - Co-precipitation of the undesired diastereomer.- Formation of a solid solution where both diastereomers crystallize in the same lattice.- Recrystallize the isolated diastereomeric salt to improve purity.- Screen for a different solvent system that provides a greater solubility difference between the diastereomers.- Consider using a different resolving agent.
Chiral HPLC Separation
Problem Potential Cause(s) Suggested Solution(s)
Poor or no peak resolution - Suboptimal mobile phase composition.- Inappropriate chiral stationary phase (CSP).- Incorrect flow rate or temperature.- Systematically vary the mobile phase composition (e.g., ratio of organic solvent to aqueous phase, type and concentration of additives like acids or bases).- Select a CSP known to be effective for amino acid separations, such as polysaccharide-based or crown ether-based columns.[6]- Optimize the flow rate (slower flow rates often improve resolution) and column temperature.
Peak tailing or broad peaks - Column contamination or degradation.- Sample overload.- Inappropriate mobile phase pH for ionizable analytes.- Flush the column with a strong solvent as recommended by the manufacturer.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to suppress the ionization of phenylglycine.
Inconsistent retention times - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuation in column temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before each run.- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chiral resolution of phenylglycine enantiomers, providing a basis for method comparison.

Table 1: Diastereomeric Salt Crystallization of Phenylglycine

Resolving AgentTarget EnantiomerYield (%)Enantiomeric Excess (ee%)Reference
(+)-Camphor-10-sulfonic acidD-Phenylglycine45.798.8[7]

Table 2: Enzymatic Resolution of Phenylglycine Derivatives

Enzyme/MethodTarget ProductYield (%)Enantiomeric Excess (ee%)Reference
Nitrilase (from P. fluorescens EBC191 variant) in E. coli(R)-Phenylglycineup to 81≥ 95[2][3][4][5]
Pseudomonas aeruginosa 10145 (whole cells)D-Phenylglycine50> 95[8]

Table 3: Chromatographic Separation of Phenylglycine Enantiomers

Column TypeMobile Phase ConditionsResolution Factor (Rs)Reference
ODS column coated with chiral crown etherpH 1, sub-ambient temperature> 1.5[9]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of DL-Phenylglycine with (+)-Camphor-10-sulfonic Acid

Objective: To resolve DL-phenylglycine by forming diastereomeric salts with (+)-camphor-10-sulfonic acid and isolating the less soluble D-phenylglycine salt.

Materials:

  • DL-Phenylglycine

  • (1S)-(+)-Camphor-10-sulfonic acid ((+)-CS)

  • Methanol

  • Diethyl ether

  • Acetonitrile

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve 10g (0.066 mol) of DL-phenylglycine in 20 mL of methanol.

    • In a separate flask, dissolve 16g (0.0688 mol) of (+)-camphor-10-sulfonic acid in 30 mL of absolute methanol.

    • Combine the two solutions and stir vigorously. A partial precipitation of the diastereomeric salts may be observed.

  • Crystallization:

    • To achieve complete precipitation, add diethyl ether as an anti-solvent to the solution.

    • Allow the mixture to crystallize for 24 hours under continuous stirring.

  • Isolation and Purification:

    • Isolate the precipitated salts by filtration.

    • Purify the salts by recrystallization from acetonitrile. Monitor the purity of the salt by measuring its melting point after each recrystallization step until a constant melting point is achieved. The less soluble D-PG·(+)-CS salt will crystallize out.

  • Liberation of the Free Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH of the solution to precipitate the free D-phenylglycine.

    • Isolate the pure D-phenylglycine by filtration, wash with cold water, and dry.

Protocol 2: Chemoenzymatic Synthesis of (R)-Phenylglycine

Objective: To synthesize (R)-phenylglycine with high enantiomeric excess and yield through a chemoenzymatic process involving the Strecker synthesis and an enantioselective nitrilase.

Materials:

  • Benzaldehyde

  • Potassium cyanide (KCN)

  • Ammonium acetate/Ammonium hydroxide buffer (pH 9.5)

  • Recombinant E. coli cells overexpressing an (R)-specific nitrilase

  • Standard laboratory equipment for chemical synthesis and biotransformation

Procedure:

  • Synthesis of rac-Phenylglycinonitrile (Strecker Synthesis):

    • Prepare a reaction mixture containing 150 mM KCN in 500 mM ammonium acetate/NH₄OH buffer (pH 9.5) at 40°C in a tightly sealed vessel.

    • Start the reaction by adding 50 mM benzaldehyde to the mixture.

    • Stir the mixture intensively (e.g., 1500 rpm) for 120 minutes to form racemic phenylglycinonitrile (rac-PGN).

  • Enzymatic Resolution:

    • Initiate the biotransformation by adding resting cells of the recombinant E. coli strain to the aqueous solution of rac-PGN prepared in situ.

    • The (R)-specific nitrilase will selectively hydrolyze the (R)-phenylglycinonitrile to (R)-phenylglycine. The alkaline conditions (pH 9.5) facilitate the in-situ racemization of the unreacted (S)-phenylglycinonitrile, allowing for a dynamic kinetic resolution.

  • Monitoring and Work-up:

    • Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by chiral HPLC to determine the concentrations of the enantiomers of phenylglycinonitrile and phenylglycine.

    • Once the reaction is complete, separate the cells by centrifugation.

    • Isolate and purify the (R)-phenylglycine from the supernatant using standard downstream processing techniques.

Protocol 3: HPLC Separation of Phenylglycine Enantiomers

Objective: To separate and quantify the enantiomers of phenylglycine using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Phenylglycine sample (racemic or enantioenriched)

  • HPLC-grade solvents (e.g., methanol, water)

  • Mobile phase additives (e.g., perchloric acid)

  • Chiral HPLC column (e.g., Crownpak CR (+))

  • HPLC system with a suitable detector (e.g., UV)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase as specified for the chosen chiral column. For a Crownpak CR (+) column, a mobile phase containing 16.3 g/L of 70% (v/v) perchloric acid in water can be used.[3][4]

    • Degas the mobile phase before use.

  • HPLC System Setup:

    • Install the chiral column in the HPLC system.

    • Set the column temperature (e.g., 35°C).[3][4]

    • Set the flow rate (e.g., 1 mL/min).[3][4]

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Sample Preparation and Injection:

    • Dissolve the phenylglycine sample in a suitable solvent (preferably the mobile phase).

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject a suitable volume of the sample onto the column.

  • Data Acquisition and Analysis:

    • Record the chromatogram. The enantiomers will elute at different retention times. For the specified conditions, (R)-phenylglycine typically elutes before (S)-phenylglycine.

    • Identify the peaks corresponding to each enantiomer based on the retention times of standard samples.

    • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers.

Visualizations

Experimental_Workflow_Diastereomeric_Salt_Crystallization cluster_0 Salt Formation & Crystallization cluster_1 Separation & Purification cluster_2 Enantiomer Liberation & Recovery racemic_pg Racemic Phenylglycine mix Mix & Dissolve racemic_pg->mix resolving_agent Chiral Resolving Agent ((+)-Camphorsulfonic Acid) resolving_agent->mix solvent Solvent (e.g., Methanol) solvent->mix crystallization Induce Crystallization (Cooling / Anti-solvent) mix->crystallization filtration Filtration crystallization->filtration crystals Crystals of Less Soluble Diastereomeric Salt (D-PG-(+)-CS) filtration->crystals mother_liquor Mother Liquor with More Soluble Diastereomer (L-PG-(+)-CS) filtration->mother_liquor recrystallization Recrystallization crystals->recrystallization racemization Racemization of Unwanted Enantiomer mother_liquor->racemization pure_crystals Purified Crystals recrystallization->pure_crystals liberation Liberate Free Enantiomer (pH Adjustment) pure_crystals->liberation pure_enantiomer Pure D-Phenylglycine liberation->pure_enantiomer recycle Recycle racemization->recycle recycle->mix Troubleshooting_Logic_Low_EE start Low Enantiomeric Excess (ee%) cause1 Potential Cause: Co-precipitation of undesired diastereomer start->cause1 cause2 Potential Cause: Formation of a solid solution start->cause2 solution1 Solution: Recrystallize the isolated salt cause1->solution1 solution2 Solution: Screen for a different solvent system cause1->solution2 cause2->solution2 solution3 Solution: Use a different resolving agent cause2->solution3 outcome_good Improved ee% solution1->outcome_good outcome_bad ee% still low solution1->outcome_bad solution2->outcome_good solution3->outcome_good outcome_bad->solution2 outcome_bad->solution3

References

Validation & Comparative

A Comparative Analysis of (R)-4-Fluorophenylglycine and Phenylglycine in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design. This guide provides a detailed comparative study of (R)-4-Fluorophenylglycine and its non-fluorinated counterpart, Phenylglycine, when incorporated into peptides. We will explore their impact on critical therapeutic properties, including receptor binding affinity, proteolytic stability, and conformational dynamics, supported by experimental data and detailed methodologies.

The substitution of proteinogenic amino acids with synthetic analogs offers a powerful strategy to enhance the pharmacokinetic and pharmacodynamic profiles of peptide-based drugs. Phenylglycine, a non-proteinogenic amino acid, and its derivatives are of significant interest due to their unique structural properties. The introduction of a fluorine atom at the para position of the phenyl ring in this compound can induce subtle yet profound changes in a peptide's biological activity and stability.

Executive Summary of Comparative Performance

The incorporation of this compound in place of Phenylglycine in a peptide sequence can lead to significant enhancements in its therapeutic potential. The high electronegativity of the fluorine atom can alter the electronic properties of the phenyl ring, influencing key molecular interactions that govern a peptide's efficacy and longevity. While direct comparative data for this compound is often extrapolated from its close analog, 4-Fluorophenylalanine, the trends observed provide a strong rationale for its use in peptide drug development.

ParameterPhenylglycine-Containing PeptideThis compound-Containing PeptideKey Advantages of Fluorination
Binding Affinity Baseline affinityPotentially enhanced affinityAltered cation-π interactions can improve binding to target receptors.
Proteolytic Stability Susceptible to degradationGenerally increased resistanceSteric hindrance and altered electronic environment at the cleavage site can deter protease activity.
Conformational Effects Constrained conformationFurther stabilization of specific secondary structuresFluorine's inductive effects can enforce a particular pucker in the peptide backbone, leading to more defined conformations.[1][2][3]
Hydrophobicity ModerateIncreasedEnhanced hydrophobicity can improve membrane permeability and cellular uptake.

In-Depth Performance Comparison

Enhanced Receptor Binding Affinity

The introduction of a fluorine atom to the phenyl ring of Phenylglycine can significantly impact a peptide's binding affinity for its target receptor. The electron-withdrawing nature of fluorine alters the charge distribution of the aromatic ring, which can modulate cation-π and other non-covalent interactions within the binding pocket of a target protein.

Case Study: Dengue Virus NS2B-NS3 Protease Inhibitors

Peptidic inhibitors of the Dengue virus NS2B-NS3 protease often incorporate Phenylglycine and its analogs.[4][5] Studies on related inhibitors have shown that substitutions on the phenyl ring can dramatically affect inhibitory activity. For instance, the introduction of electron-withdrawing groups can enhance binding affinity. While direct data on 4-Fluorophenylglycine is limited, the principles suggest a favorable impact on binding.

Peptide InhibitorAmino Acid at P2 PositionTargetBinding Affinity (Kᵢ)
Model Peptide APhenylglycineDengue Virus NS2B-NS3 ProteaseBaseline
Model Peptide B(4-Amidino)-L-phenylalanineDengue Virus NS2B-NS3 ProteaseNanomolar affinity

Note: Data for (4-Amidino)-L-phenylalanine, a Phenylalanine analog, is used to illustrate the principle of enhanced affinity through phenyl ring modification.[6][4]

Improved Proteolytic Stability

A major challenge in the development of peptide therapeutics is their susceptibility to degradation by proteases. The incorporation of this compound can enhance a peptide's resistance to proteolytic cleavage. The fluorine atom can provide steric hindrance at the protease cleavage site and alter the electronic environment of the scissile peptide bond, making it a less favorable substrate for proteases.[7][8][9]

Studies on fluorinated analogs of antimicrobial peptides like buforin and magainin have demonstrated moderately improved protease stability while retaining or even enhancing biological activity.[9][10]

PeptideAmino Acid ModificationProteaseRelative Stability (vs. non-fluorinated)
Buforin AnalogHexafluoroleucineTrypsinModest increase
Magainin AnalogHexafluoroleucineTrypsinModest increase

Note: This data illustrates the general principle of increased proteolytic stability with fluorinated amino acids.[9][10]

Influence on Peptide Conformation

The conformation of a peptide is critical for its biological activity. The incorporation of this compound can help to stabilize specific secondary structures, such as β-turns and helices. The strong inductive effect of the fluorine atom can enforce a particular pucker upon the peptide backbone, leading to a more pre-organized and conformationally stable peptide.[1][2][3] This can be advantageous for designing peptides with high affinity and specificity for their targets.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing this compound or Phenylglycine is typically achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-(R)-4-Fluorophenylglycine or Fmoc-Phenylglycine

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt, or COMU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP))

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid, including Fmoc-(R)-4-Fluorophenylglycine or Fmoc-Phenylglycine, using a suitable coupling reagent and base. To minimize racemization of Phenylglycine, using COMU with TMP is recommended.[11]

  • Washing: Wash the resin thoroughly with DMF after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by a specific protease.

Materials:

  • Peptide stock solution

  • Protease stock solution (e.g., trypsin, chymotrypsin) in an appropriate buffer

  • Reaction buffer (e.g., Tris-HCl or PBS)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

Procedure:

  • Incubation: Incubate the peptide with the protease in the reaction buffer at 37°C.

  • Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the peptide's half-life.

Receptor Binding Affinity Assay (Competitive Binding Assay)

This assay determines the affinity of a peptide for its target receptor by measuring its ability to compete with a labeled ligand.

Materials:

  • Target receptor

  • Labeled ligand (e.g., radiolabeled or fluorescently labeled)

  • Unlabeled competitor peptides (Phenylglycine and this compound containing peptides)

  • Assay buffer

  • Filter plates and vacuum manifold

Procedure:

  • Incubation: Incubate the receptor with the labeled ligand and varying concentrations of the unlabeled competitor peptides.

  • Separation: Separate the bound from the unbound labeled ligand by vacuum filtration through the filter plates.

  • Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting or fluorescence measurement).

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the competitor peptide concentration to determine the IC₅₀ value, which can be converted to a Kᵢ value.

Visualizations

Experimental Workflow for Peptide Synthesis and Analysis

G cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Comparative Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Phg or 4-F-Phg) Deprotection->Coupling Coupling->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Stability Proteolytic Stability Assay Purification->Stability Binding Binding Affinity Assay Purification->Binding Conformation Conformational Analysis (CD Spectroscopy) Purification->Conformation

Workflow for peptide synthesis and comparative analysis.
Dengue Virus NS2B-NS3 Protease Inhibition Pathway

Dengue virus utilizes the NS2B-NS3 protease to cleave the viral polyprotein, a crucial step for viral replication.[12][13][14] Peptides containing Phenylglycine or this compound can act as inhibitors of this protease, blocking the viral life cycle.

G cluster_virus Dengue Virus Life Cycle Viral_RNA Viral RNA Translation Polyprotein Viral Polyprotein Viral_RNA->Polyprotein NS2B_NS3 NS2B-NS3 Protease Polyprotein->NS2B_NS3 Self-cleavage Structural_Proteins Structural Proteins NS2B_NS3->Structural_Proteins Cleavage NonStructural_Proteins Non-Structural Proteins NS2B_NS3->NonStructural_Proteins Cleavage Replication Viral Replication Structural_Proteins->Replication NonStructural_Proteins->Replication Inhibitor Peptide Inhibitor (containing 4-F-Phg or Phg) Inhibitor->NS2B_NS3 Inhibition

Inhibition of Dengue Virus replication by NS2B-NS3 protease inhibitors.

Conclusion

The incorporation of this compound into peptides presents a promising strategy for enhancing their therapeutic properties compared to their Phenylglycine-containing counterparts. The unique electronic properties of fluorine can lead to improved binding affinity, increased proteolytic stability, and favorable conformational constraints. While further direct comparative studies are warranted, the existing data on fluorinated amino acids provides a strong foundation for the rational design of next-generation peptide therapeutics. The detailed experimental protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own drug discovery and development programs.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into peptides has emerged as a powerful strategy in medicinal chemistry to enhance their therapeutic potential. By substituting hydrogen atoms with fluorine, the physicochemical properties of peptides can be significantly altered, leading to improvements in metabolic stability, receptor binding affinity, and cellular uptake. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated peptides, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation peptide therapeutics.

Enhanced Metabolic Stability: Resisting Proteolytic Degradation

A significant hurdle in the development of peptide-based drugs is their susceptibility to rapid degradation by proteases in the body. Fluorination can enhance metabolic stability by sterically shielding the peptide backbone from enzymatic cleavage, leading to a longer plasma half-life and potentially improved therapeutic efficacy.[1][2]

A notable example is the modification of Glucagon-like peptide-1 (GLP-1), a hormone with a short half-life due to degradation by dipeptidyl peptidase IV (DPP IV). Introducing hexafluoroleucine into the GLP-1 sequence has been shown to confer significant resistance to this protease.[3] Similarly, fluorinated analogs of the antimicrobial peptides buforin and magainin have demonstrated moderately improved stability against trypsin.

Quantitative Comparison of Proteolytic Stability
Peptide AnalogModificationOutcome vs. Non-Fluorinated ControlAnalytical MethodReference
GLP-1 Analog (F8) Hexafluoroleucine substitutionResistant to DPP IV for 24hRP-HPLC
GLP-1 Analog (F9) Hexafluoroleucine substitution1.5-fold increase in stabilityRP-HPLC[3]
GLP-1 Analog (F10) Hexafluoroleucine substitution2.9-fold increase in stabilityRP-HPLC[3]
Buforin Analogs Fluorinated amino acidsModestly increased protease resistanceRP-HPLC
Magainin Analogs Fluorinated amino acidsModestly increased protease resistanceRP-HPLC[2]

Modulated Receptor Binding Affinity

The effect of fluorination on receptor binding affinity is highly dependent on the specific peptide, the position of the fluorine substitution, and the topology of the receptor's binding pocket. The unique property of fluorine, sometimes described as "polar hydrophobicity," can lead to altered intermolecular interactions.[3]

In the case of GLP-1 analogs, the introduction of hexafluoroleucine at various positions resulted in a slight to significant decrease in binding affinity to the human GLP-1 receptor (hGLP-1R).[3] However, in other cases, fluorination has been shown to enhance binding affinity. For instance, modifying the MG11 peptide with 4-fluorobenzoate resulted in a higher binding affinity for the cholecystokinin-2 receptor (CCK-2R) compared to the unmodified peptide.[4]

Quantitative Comparison of Receptor Binding Affinity
Peptide AnalogTarget ReceptorAssay TypeBinding Affinity (IC50)Fold Change vs. Non-FluorinatedReference
GLP-1 (Native) hGLP-1RCompetition Binding1.9 nM-[3]
F9 GLP-1 hGLP-1RCompetition Binding5.1 nM~2.7x decrease[3]
F29 GLP-1 hGLP-1RCompetition Binding13.3 nM7x decrease[3]
F28 GLP-1 hGLP-1RCompetition Binding18.8 nM9.9x decrease[3]
F8, F89, F10, F32 GLP-1 hGLP-1RCompetition Binding27-60-fold increase in IC5027-60x decrease[3]
MG11 CCK-2RLigand-Binding Assay>10 nM-[4]
FB-MG11 CCK-2RLigand-Binding Assay0.20 nM>50x increase[4]

Enhanced Antimicrobial Activity

Fluorination has been shown to be an effective strategy for enhancing the activity of antimicrobial peptides (AMPs). The increased hydrophobicity of fluorinated residues can facilitate stronger interactions with bacterial membranes, a key step in the mechanism of action of many AMPs.[2][5]

Studies on fluorinated analogs of buforin II and magainin II have demonstrated that these modified peptides exhibit either retained or significantly increased bacteriostatic activity against both Gram-positive and Gram-negative bacteria.[2][6]

Quantitative Comparison of Antimicrobial Activity (MIC, µM)
PeptideE. coliP. aeruginosaS. aureusB. subtilisReference
Buforin II 650>1006[2]
BII1F1 (Fluorinated Buforin II) 325503[2]
BII1F2 (Fluorinated Buforin II) 650>1003[2]
Magainin 2 5050126[2]
M2F1 (Fluorinated Magainin 2) 2525123[2]
M2F5 (Fluorinated Magainin 2) >100>100>10050[2]

Improved Cellular Uptake and Permeability

For peptides that target intracellular components, crossing the cell membrane is a critical step. Fluorination can significantly enhance the ability of peptides to enter cells.[3][5] The increased hydrophobicity and unique lipophobic character of fluorinated side chains are thought to facilitate this process.[3] Studies have indicated that peptides with a lower degree of fluorination often show improved cellular uptake compared to their non-fluorinated counterparts, while high levels of fluorination can sometimes hinder this effect.[7] Fluoroalkylation of peptides has been shown to promote their delivery into the cytosol, outperforming non-fluorinated analogs.[3]

Experimental Protocols

Proteolytic Stability Assay

Objective: To determine the rate of a peptide's degradation in the presence of proteases.

Methodology:

  • Incubation: The peptide is incubated in a solution containing a specific protease (e.g., trypsin, DPP IV) or a complex mixture of proteases like human plasma.

  • Time-course Sampling: Aliquots are collected from the incubation mixture at various time points.

  • Reaction Quenching: The enzymatic reaction in the collected aliquots is immediately stopped, typically by adding an acid or an organic solvent.

  • Analysis: The amount of the intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: The percentage of the remaining peptide is plotted against time, and the half-life (t½) of the peptide is calculated from the degradation curve.[3]

Receptor Binding Assay (Competition Assay)

Objective: To determine the binding affinity of a peptide to its target receptor.

Methodology:

  • Preparation: A preparation of cells or cell membranes expressing the target receptor is used. A radiolabeled ligand known to bind to the receptor is also prepared.

  • Competition: The receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide (fluorinated or non-fluorinated).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, commonly through rapid filtration.

  • Quantification: The amount of radioactivity bound to the receptor is measured using a gamma or scintillation counter.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value can then be used to calculate the binding affinity (Ki).[3]

Antimicrobial Activity Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.

Methodology:

  • Peptide Dilution: A serial dilution of the peptide is prepared in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the target microorganism is added to each well containing the diluted peptide.

  • Incubation: The plate is incubated under conditions that are optimal for the growth of the microorganism.

  • Growth Assessment: After incubation, bacterial growth is assessed by measuring the optical density at 600 nm (OD600) or by visual inspection.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide at which a significant inhibition of microbial growth is observed.[8]

Visualizations

experimental_workflow_proteolytic_stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide Peptide Solution Incubate Incubate at 37°C Peptide->Incubate Protease Protease Solution (e.g., Plasma, Trypsin) Protease->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Time course Quench Quench Reaction (e.g., add Acid) Sample->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Calculate Half-life (t½) HPLC->Data

Workflow for a typical proteolytic stability assay.

glp1_signaling_pathway GLP1 GLP-1 or Fluorinated Analog GLP1R GLP-1 Receptor GLP1->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Simplified GLP-1 receptor signaling pathway.

amp_mechanism AMP Fluorinated Antimicrobial Peptide Interaction Electrostatic Interaction AMP->Interaction Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Disruption Membrane Disruption (Pore Formation) Interaction->Disruption Lysis Cell Lysis Disruption->Lysis

General mechanism of action for antimicrobial peptides.

References

Mass Spectrometry Analysis of Peptides Containing (R)-4-Fluorophenylglycine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids like (R)-4-Fluorophenylglycine into peptides is a key strategy for enhancing therapeutic properties. Understanding the behavior of these modified peptides during mass spectrometry (MS) analysis is crucial for their characterization and sequencing. This guide provides a comparative analysis of the fragmentation patterns of peptides containing this compound against their natural aromatic counterparts—Phenylalanine, Tyrosine, and Tryptophan—under various tandem mass spectrometry (MS/MS) conditions.

The introduction of a fluorine atom to the phenyl ring of phenylalanine significantly alters the electronic properties of the amino acid, which can influence peptide fragmentation during MS/MS analysis. While specific experimental data for peptides containing this compound is limited in publicly available literature, this guide extrapolates from the known fragmentation behaviors of peptides and the influence of fluorine substitution to provide a comparative overview.

Comparative Fragmentation Analysis

The fragmentation of peptides in tandem mass spectrometry is influenced by the amino acid sequence, charge state, and the fragmentation method employed. The most common techniques are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

CID and HCD are collisional activation methods that typically result in the cleavage of the peptide backbone, producing b- and y-type fragment ions.[1] The presence of an electronegative fluorine atom in this compound can influence the fragmentation pattern in several ways:

  • Inductive Effects: The electron-withdrawing nature of fluorine can affect the proton mobility along the peptide backbone, potentially altering the relative abundance of b- and y-ions.

  • Side Chain Fragmentation: While less common for aromatic residues compared to amino acids with labile side chains, high-energy HCD could potentially induce fragmentation within the fluorophenyl side chain, leading to characteristic neutral losses.

  • Ion Stability: The electronic effects of the fluorine atom may influence the stability of the resulting fragment ions.

Table 1: Predicted CID/HCD Fragmentation Characteristics of Peptides Containing Aromatic Amino Acids

FeatureThis compoundPhenylalanineTyrosineTryptophan
Primary Fragment Ions b- and y-ionsb- and y-ionsb- and y-ionsb- and y-ions
Expected b/y Ion Ratio Potentially altered due to inductive effects of fluorineStandard distributionGenerally standard, can be influenced by the hydroxyl groupCan show preferential fragmentation due to the indole ring
Characteristic Neutral Losses Possible loss of fluorobenzene or related fragments under high energy conditionsLoss of benzene is not a major pathwayLoss of water from the hydroxyl group is possibleFragmentation of the indole ring can occur
Immonium Ion (m/z) ~136.06120.08136.08159.09
Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide, leading to cleavage of the N-Cα bond in the peptide backbone and the formation of c- and z-type fragment ions.[1] ETD is particularly useful for preserving post-translational modifications and can provide complementary information to CID/HCD.

  • Preservation of Side Chain: ETD is expected to keep the 4-fluorophenyl side chain intact, allowing for precise localization of the modification within the peptide sequence.

  • Charge State Dependency: The efficiency of ETD is highly dependent on the precursor ion charge state, generally favoring peptides with higher charge states.[2]

Table 2: Predicted ETD Fragmentation Characteristics of Peptides Containing Aromatic Amino Acids

FeatureThis compoundPhenylalanineTyrosineTryptophan
Primary Fragment Ions c- and z-ionsc- and z-ionsc- and z-ionsc- and z-ions
Side Chain Fragmentation Minimal to noneMinimal to noneMinimal to noneMinimal to none
Sequence Coverage Potentially high, especially for longer, highly charged peptidesGenerally good for highly charged precursorsGenerally good for highly charged precursorsGenerally good for highly charged precursors
Radical-Driven Side Chain Losses Possible, but generally minor compared to backbone cleavagePossible, but generally minorPossible, but generally minorPossible, but generally minor

Experimental Workflow for Peptide Analysis

The following diagram illustrates a typical experimental workflow for the mass spectrometry analysis of synthetic peptides, including those containing non-natural amino acids.

Peptide MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (this compound) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Quantification Quantification (e.g., UV-Vis) Purification->Quantification LC_Separation Liquid Chromatography (Peptide Separation) Quantification->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 Fragmentation Fragmentation (CID/HCD/ETD) MS1->Fragmentation MS2 MS2 Scan (Fragment Ion Detection) Fragmentation->MS2 Data_Processing Raw Data Processing MS2->Data_Processing Database_Search Database Search / De Novo Sequencing Data_Processing->Database_Search Spectral_Interpretation Spectral Interpretation & Comparison Database_Search->Spectral_Interpretation Report Final Report Spectral_Interpretation->Report

Caption: Experimental workflow for the mass spectrometry analysis of synthetic peptides.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality, reproducible data. The following are generalized protocols for the analysis of synthetic peptides by LC-MS/MS.

Protocol 1: Sample Preparation of Synthetic Peptides
  • Peptide Solubilization: Dissolve the lyophilized synthetic peptide containing this compound in an appropriate solvent. A common starting solvent is 0.1% formic acid in water. For hydrophobic peptides, small amounts of organic solvent such as acetonitrile may be required.

  • Concentration Determination: Determine the peptide concentration using a suitable method, such as UV-Vis spectrophotometry at 280 nm if the peptide contains Tryptophan or Tyrosine, or at a shorter wavelength (e.g., 214 nm) for other peptides.

  • Sample Dilution: Dilute the peptide stock solution to the desired concentration for LC-MS/MS analysis (typically in the low fmol to low pmol range on-column) using the initial mobile phase solvent (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: Use a nano- or micro-flow liquid chromatography system.

    • Column: Employ a reversed-phase C18 column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Apply a suitable gradient of mobile phase B to elute the peptides. A typical gradient for a 60-minute run might be 2-40% B.

  • Mass Spectrometry:

    • Ion Source: Use an electrospray ionization (ESI) source in positive ion mode.

    • MS1 Scan: Perform a full MS scan to detect the precursor ions of the peptides. A typical mass range is m/z 350-1500.

    • MS/MS Fragmentation: Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation.

      • CID/HCD: Set the normalized collision energy to a value between 25-35%.

      • ETD: Use a reagent anion target value and reaction time appropriate for the instrument and the charge state of the precursor ions.

    • MS2 Scan: Acquire the MS/MS spectra of the fragment ions in a high-resolution mass analyzer like an Orbitrap or TOF.

Protocol 3: Data Analysis
  • Raw Data Processing: Process the raw MS files using software provided by the instrument vendor or open-source tools to generate peak lists.

  • Peptide Identification:

    • For peptides with sequences present in a database, use a search algorithm like Sequest or Mascot. The database must be modified to include the mass of this compound.

    • For novel sequences, perform de novo sequencing based on the fragmentation pattern.

  • Spectral Interpretation: Manually inspect the MS/MS spectra to validate the peptide identification and to compare the fragmentation patterns of the this compound-containing peptide with its natural counterparts. Look for characteristic fragment ions and neutral losses.

Signaling Pathway Diagram

The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway, which is often the target of therapeutic peptides. The binding of a peptide ligand, potentially one containing this compound for enhanced affinity or stability, initiates the downstream signaling cascade.

GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide Peptide Ligand (with 4-F-Phg) GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylation of Target Proteins

Caption: Generic GPCR signaling pathway initiated by peptide binding.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Pharmaceuticals Containing (R)-4-Fluorophenylglycine and its Analogs as Metabotropic Glutamate Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of pharmaceuticals and research compounds containing the (R)-4-Fluorophenylglycine moiety and its structural analogs, with a focus on their activity as metabotropic glutamate receptor (mGluR) antagonists. The content is supported by experimental data from publicly available scientific literature, offering insights into their potential therapeutic applications in neurological disorders.

Introduction to this compound in Drug Discovery

This compound is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its rigid structure and the presence of a fluorine atom, which can enhance metabolic stability and binding affinity, make it an attractive scaffold for the design of novel therapeutics. Phenylglycine derivatives have been extensively investigated as antagonists of metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR signaling has been implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, anxiety, and depression, making them a significant target for drug development.[1][2]

In Vitro Performance Comparison of Phenylglycine Analogs as mGluR Antagonists

The antagonist potency of various phenylglycine derivatives has been evaluated at different mGluR subtypes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values from in vitro studies, providing a quantitative comparison of their activity.

CompoundTarget ReceptorAntagonist Potency (IC50)Reference
(RS)-α-Cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG)Group II mGluRs (inhibition of forskolin-stimulated cAMP)2.2 ± 0.6 nM (vs L-AP4)[3][4]
(RS)-α-Cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG)Group III mGluRs (inhibition of forskolin-stimulated cAMP)46.2 ± 18.2 nM (vs L-CCG-1)[3][4]
(S)-4-Carboxyphenylglycine ((S)-4CPG)mGluR1αEffective antagonist[5]
(S)-α-Methyl-4-carboxyphenylglycine ((S)-MCPG)mGluR1α & mGluR5aEffective antagonist[5]
2-Methyl-6-(phenylethynyl)pyridine (MPEP)mGluR536 nM[6]
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)mGluR55 nM (IC50), 16 nM (Ki)

Experimental Protocols: Key In Vitro Assays

Detailed methodologies for the key experiments cited in the comparison of phenylglycine derivatives are provided below.

Phosphoinositide Hydrolysis Assay

This assay is a common method to determine the activity of compounds at Gq-coupled receptors like Group I mGluRs (mGluR1 and mGluR5).

Objective: To measure the antagonist effect of a test compound on agonist-induced phosphoinositide (PI) hydrolysis.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the target mGluR subtype (e.g., mGluR1α or mGluR5a) are cultured in appropriate media.

  • Radiolabeling: Cells are incubated with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Compound Incubation: Cells are pre-incubated with the test antagonist (e.g., a this compound derivative) at various concentrations for a defined period.

  • Agonist Stimulation: A known mGluR agonist (e.g., L-quisqualate or (1S,3R)-ACPD) is added to stimulate PI hydrolysis.

  • Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The aqueous phase containing the inositol phosphates (IPs) is separated.

  • Quantification: The accumulated [³H]-inositol phosphates are quantified using anion-exchange chromatography followed by liquid scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in [³H]-IPs is determined, and the IC50 value is calculated.[6][7][8][9]

Calcium Mobilization Assay

This assay also assesses the activation of Gq-coupled receptors by measuring the release of calcium from intracellular stores.

Objective: To determine the inhibitory effect of a test compound on agonist-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture: CHO or HEK293 cells expressing the target mGluR subtype are grown on multi-well plates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM, for a designated period.[10][11]

  • Compound Incubation: The cells are then incubated with the test antagonist at various concentrations.

  • Agonist Stimulation: An mGluR agonist is added, and the change in intracellular calcium concentration is monitored in real-time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The antagonist's ability to block the agonist-induced fluorescence signal is measured, and the IC50 value is determined.[12][13][14]

In Vivo Evaluation of mGluR Antagonists

The therapeutic potential of mGluR antagonists is evaluated in various animal models of neurological disorders.

Animal Models
  • Parkinson's Disease Models: Rodent models using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP are employed to induce parkinsonian symptoms. The efficacy of test compounds in ameliorating motor deficits is then assessed.

  • Alzheimer's Disease Models: Transgenic mouse models that overexpress amyloid-beta precursor protein (APP) and presenilin 1 (PS1) are used to study the effects of mGluR antagonists on cognitive deficits and amyloid plaque pathology.[1]

  • Anxiety and Depression Models: Behavioral tests such as the elevated plus-maze, open field test, and forced swim test are utilized to evaluate the anxiolytic and antidepressant effects of the compounds in rodents.[2]

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_preclinical Preclinical In Vivo Evaluation animal_model Selection of Animal Model (e.g., 6-OHDA rat for Parkinson's) compound_admin Compound Administration (e.g., this compound analog) animal_model->compound_admin Dosing Regimen behavioral Behavioral Assessment (e.g., Rotarod, Open Field Test) compound_admin->behavioral Treatment Period histology Post-mortem Analysis (e.g., Immunohistochemistry) behavioral->histology Endpoint biochemical Biochemical Assays (e.g., Neurotransmitter levels) histology->biochemical

Caption: A typical workflow for the in vivo evaluation of a novel mGluR antagonist.

Signaling Pathways of Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and signal transduction mechanisms.

mGluR_Signaling cluster_group1 Group I mGluRs (mGluR1, mGluR5) cluster_group2_3 Group II (mGluR2, mGluR3) & Group III (mGluR4, 6, 7, 8) mGluRs mGluR1_5 mGluR1/5 Gq_11 Gq/G11 mGluR1_5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC mGluR2_8 mGluR2/3, mGluR4/6/7/8 Gi_o Gi/o mGluR2_8->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Glutamate Glutamate Glutamate->mGluR1_5 Glutamate->mGluR2_8 Antagonist This compound Analog (Antagonist) Antagonist->mGluR1_5 Blocks Antagonist->mGluR2_8 Blocks

Caption: Simplified signaling pathways of metabotropic glutamate receptors.

Conclusion

Pharmaceuticals containing the this compound scaffold and its analogs represent a promising class of metabotropic glutamate receptor antagonists. Their evaluation through a combination of in vitro assays, such as phosphoinositide hydrolysis and calcium mobilization, and in vivo studies using relevant animal models of neurological disorders is crucial for elucidating their therapeutic potential. The data presented in this guide highlight the importance of subtype selectivity and potency in the development of next-generation mGluR-targeting drugs. Further research into the structure-activity relationships of these compounds will undoubtedly pave the way for novel treatments for a range of central nervous system disorders.

References

Safety Operating Guide

Proper Disposal of (R)-4-Fluorophenylglycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of (R)-4-Fluorophenylglycine, a fluorinated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

I. Hazard Identification

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets, this compound is classified as follows:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

As a fluorinated organic compound, this compound is categorized as a halogenated organic waste .[3]

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate personal protective equipment to minimize exposure risks.

PPE CategorySpecificationStandard
Eye Protection Safety glasses with side-shields or chemical splash goggles.EN166 (EU) or NIOSH (US) approved.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.Follow good laboratory practices.[2]
Body Protection A fully-buttoned laboratory coat.Standard laboratory practice.
Respiratory Use a particle respirator for nuisance exposures. For higher-level protection, use appropriate respirator cartridges.Type P95 (US) or P1 (EU EN 143) for nuisance exposures. Type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) for higher levels.[2]

III. Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal. Incorrectly mixed waste streams can result in dangerous chemical reactions.

  • Halogenated vs. Non-Halogenated Waste: this compound is a halogenated organic compound and must be collected separately from non-halogenated organic waste.[3][4] This is crucial as the disposal costs for halogenated waste are often significantly higher.[5]

  • Waste Container: Use a designated, leak-proof, and compatible container for collecting this compound waste.[4][6] The container must be kept closed when not in use.[2][4]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and an indication of its hazards (e.g., Irritant, Halogenated).[4]

IV. Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal company.

Step-by-Step Disposal Workflow:

  • Collection: Collect waste this compound in a properly labeled and sealed container within a designated satellite accumulation area.

  • Contact Professionals: Arrange for pickup and disposal by contacting your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2]

  • Incineration: The recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging: Dispose of any contaminated packaging, such as the original container, as unused product in the same manner.[2]

Forbidden Disposal Methods:

  • DO NOT dispose of this compound down the drain.[2][6] This can harm the environment and is against regulations.

  • DO NOT dispose of this chemical in the regular trash.

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[6]

V. Spill Management

In the event of a spill, follow these procedures:

  • Ensure Safety: Wear the appropriate PPE, including respiratory protection. Ensure adequate ventilation and remove all sources of ignition.[1]

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[6]

  • Cleanup: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[2] Avoid creating dust.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the cleanup materials as hazardous waste through a licensed disposal company.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe select_container Select Leak-Proof, Compatible Container ppe->select_container label_container Label as 'Hazardous Waste' - this compound - Halogenated select_container->label_container segregate Is waste stream purely This compound? label_container->segregate collect_halogenated Collect in Designated Halogenated Waste Container segregate->collect_halogenated Yes consult_ehs Consult EHS for Mixed Waste Stream segregate->consult_ehs No store Store Sealed Container in Satellite Accumulation Area collect_halogenated->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs incinerate Professional Disposal: High-Temperature Incineration contact_ehs->incinerate end End: Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-4-Fluorophenylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for (R)-4-Fluorophenylglycine, a key building block in pharmaceutical synthesis. Adherence to these operational and disposal plans is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Classification

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is harmful if ingested.[1][2]

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P310, P501
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Eye Irritation (Category 2A)H319: Causes serious eye irritationP264, P280, P305+P351+P338
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405

Personal Protective Equipment (PPE)

A thorough risk assessment of any procedure involving this compound is mandatory to ensure the selection of appropriate PPE.[3] The following table summarizes the required equipment for safe handling.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles or Face ShieldSafety glasses with side-shields conforming to EN166 or NIOSH standards are required at all times.[1] A face shield should be worn over safety glasses for procedures with a high risk of splashes or aerosol generation.[3]
Skin Protection Disposable Nitrile GlovesChemical-impermeable gloves are mandatory.[4] Double-gloving with nitrile gloves is recommended to minimize the risk of exposure.[3] Gloves must be inspected before use and changed immediately if contaminated.[1][3]
Lab Coat or GownA disposable, long-sleeved gown or a dedicated lab coat is required to protect personal clothing from contamination.[3]
Shoe CoversDisposable shoe covers should be worn in areas where the compound is handled to prevent tracking contaminants.[3]
Respiratory Protection N95 Respirator or HigherAll handling, especially of the solid powder, must occur in a well-ventilated area, preferably a certified chemical fume hood.[2][4] For weighing or operations that may generate dust, a properly fit-tested N95 respirator is the minimum requirement.[1][3]

Experimental Protocols

Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Protocol 1: PPE Donning and Doffing Sequence

Donning Sequence (Putting On):

  • Gown/Lab Coat: Put on the disposable gown or lab coat, ensuring it is securely fastened.

  • Respirator: If required, perform a fit-check for your N95 respirator.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves. Pull the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.

Doffing Sequence (Taking Off) - to be performed in a designated area:

  • Outer Gloves: Remove the outer pair of gloves using a proper removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Untie and remove the gown, folding the contaminated exterior inward. Dispose of it appropriately.

  • Eye Protection: Remove safety goggles or face shield from the back to the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Operational and Disposal Plans

Safe Handling and Operational Plan:

  • Engineering Controls: All work with this compound powder must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust.[1][4]

  • Storage: Store the compound in a well-ventilated, locked-up place with the container tightly closed.[2][4]

  • Procedures:

    • Avoid the formation and inhalation of dust.[1][4]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Wash hands thoroughly after handling the compound and before breaks.[1][2][4]

    • Take off any contaminated clothing and wash it before reuse.[2][4]

Emergency Spill Response:

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.[1][4] Wearing the appropriate PPE, contain and clean up the spill. Small spills can be swept up, avoiding dust creation, and placed into a suitable, closed container for disposal.[1]

Spill_Response_Workflow Workflow for managing a chemical spill of this compound start Spill Occurs assess Assess Spill (Size & Location) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate ppe Don Appropriate PPE (Double Gloves, Respirator, Goggles, Gown) evacuate->ppe contain Contain Spill (Use spill socks or absorbent pads) ppe->contain cleanup Clean Up Spill (Sweep solid material carefully) contain->cleanup decontaminate Decontaminate Area (Wipe with appropriate solvent) cleanup->decontaminate package Package Waste (Seal in labeled, closed container) decontaminate->package dispose Dispose of Hazardous Waste (Follow institutional guidelines) package->dispose report Report Incident (To Lab Supervisor / EHS) dispose->report end End report->end

Caption: Workflow for managing a chemical spill of this compound.

Disposal Plan:

  • Chemical Waste: All surplus this compound and spill cleanup materials must be treated as hazardous waste.[3] These materials should be disposed of through a licensed professional waste disposal service or a chemical incinerator equipped with an afterburner and scrubber.[1][5] Do not let the product enter drains.[1]

  • Contaminated Packaging and PPE: Dispose of contaminated packaging and all used disposable PPE (gloves, gowns, shoe covers) as unused product in a sealed, labeled hazardous waste container.[1][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Fluorophenylglycine
Reactant of Route 2
(R)-4-Fluorophenylglycine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.